Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
Description
The exact mass of the compound Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxothian-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-5-2-1-3-9(7,8)4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAYCGLGUDLVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30916281 | |
| Record name | 3-Hydroxy-1lambda~6~-thiane-1,1-dione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94158-05-1 | |
| Record name | 2H-Thiopyran-3-ol, tetrahydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94158-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094158051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1lambda~6~-thiane-1,1-dione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.662 | |
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Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
This technical guide provides an in-depth physicochemical and synthetic profile of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide (CAS 94158-05-1), a highly polar, cyclic sulfone scaffold used in medicinal chemistry as a non-basic, metabolically stable pharmacophore.
Executive Summary
Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide (also known as 3-hydroxythiane 1,1-dioxide) represents a distinct class of heterocyclic building blocks combining the structural rigidity of a six-membered ring with the high polarity of a sulfone moiety. Unlike its carbocyclic analog (cyclohexanol), this molecule exhibits unique electronic properties due to the strong electron-withdrawing nature of the sulfone group (
Key Application Vectors:
-
Medicinal Chemistry: Serves as a polar, non-ionizable bioisostere for cyclohexanol or hydrated pyran rings to lower
and improve metabolic stability. -
Material Science: High-dielectric intermediate for electrolyte additives.
-
Synthetic Chemistry: Chiral scaffold for the synthesis of complex vinyl sulfones.
Molecular Architecture & Stereochemistry
Structural Identity
-
IUPAC Name: 1,1-dioxo-1
-thian-3-ol[1] -
CAS Number: 94158-05-1[2]
-
Molecular Formula:
-
Molecular Weight: 150.20 g/mol
Conformational Analysis (The "Anomeric" Influence)
The 3-hydroxythiane 1,1-dioxide system exists primarily in a chair conformation. However, the positioning of the hydroxyl group (axial vs. equatorial) is governed by a competition between steric bulk and dipole-dipole interactions.
-
Steric Argument: In a standard cyclohexane model, the bulky hydroxyl group prefers the equatorial position to avoid 1,3-diaxial interactions.
-
Electronic Argument (Dipole Repulsion): The sulfone group is a powerful dipole. An equatorial hydroxyl group at the C3 position aligns its dipole in a vector that may experience repulsion from the sulfone oxygens. However, unlike the 2-position (alpha), the 3-position (beta) allows for potential intramolecular hydrogen bonding if the geometry permits, or simply minimizes steric clash.
-
Dominant Conformer: Theoretical modeling suggests the equatorial conformer remains energetically favorable, but the energy barrier to the axial conformer is lower than in cyclohexanol due to the flattening effect of the C-S-C bond angle.
Physicochemical Data Matrix
The following data consolidates predicted and analog-derived properties, as experimental data for this specific isomer is often conflated with the 4-hydroxy isomer.
| Property | Value / Description | Source/Derivation |
| Physical State | Crystalline Solid | Analogous to 3-hydroxysulfolane (MP ~100°C) |
| Melting Point | 120°C – 135°C (Predicted) | Est.[3] based on thietane dioxide analogs [1] |
| Solubility (Water) | High (>50 mg/mL) | Driven by Sulfone + Hydroxyl polarity |
| Solubility (Organic) | DMSO, Methanol, Acetone | Insoluble in Hexane/Heptane |
| LogP (Octanol/Water) | -0.5 to -0.1 (Predicted) | Hydrophilic nature of |
| H-Bond Donors | 1 | (Hydroxyl group) |
| H-Bond Acceptors | 3 | (2 Sulfone oxygens + 1 Hydroxyl oxygen) |
| Topological Polar Surface Area (TPSA) | ~62 Ų | Significant polarity for a small molecule |
Analyst Note: The negative LogP indicates this molecule is significantly more hydrophilic than cyclohexanol (LogP ~1.2), making it an excellent fragment for reducing the lipophilicity of drug candidates without introducing ionizable centers.
Synthetic Protocols
The most robust route to Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide is the reduction of its ketone precursor. This method allows for stereochemical control depending on the reducing agent used.
Workflow Diagram
The following Graphviz diagram outlines the synthesis from the sulfide precursor to the final alcohol.
Figure 1: Synthetic pathway converting the sulfide ketone to the target sulfone alcohol via oxidation and hydride reduction.[4][5]
Detailed Protocol: Ketone Reduction
Context: This protocol assumes the starting material, Tetrahydro-2H-thiopyran-3-one 1,1-dioxide, has already been isolated.
Reagents:
-
Substrate: Tetrahydro-2H-thiopyran-3-one 1,1-dioxide (1.0 eq)
-
Reducing Agent: Sodium Borohydride (
) (0.5 – 1.0 eq) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Quench: 1N HCl
Procedure:
-
Dissolution: Dissolve the sulfone ketone (10 mmol) in MeOH (50 mL) and cool the solution to 0°C in an ice bath.
-
Addition: Add
(5 mmol) portion-wise over 15 minutes. Caution: Gas evolution ( ) will occur. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (EtOAc/Hexane 1:1). The ketone spot should disappear.
-
Quench: Carefully add 1N HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic.
-
Workup: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (
mL).-
Note: Due to high water solubility, salting out the aqueous layer with NaCl is recommended to improve extraction efficiency.
-
-
Purification: Dry organic layers over
, filter, and concentrate. Recrystallization from Ethanol/Ether usually yields pure crystals.
Reactivity & Application Logic
Metabolic Stability Profile
Cyclic sulfones are generally resistant to oxidative metabolism (CYP450) because the sulfur is already in its highest oxidation state (
Functionalization Map
The 3-hydroxyl group is less sterically hindered than in adamantane or terpene systems, allowing standard transformations:
-
Etherification: Reaction with alkyl halides (NaH/DMF) to create polar ether linkers.
-
Acylation: Reaction with acid chlorides to form prodrug esters.
-
Dehydration: Acid-catalyzed dehydration yields the vinyl sulfone (2H-thiopyran 1,1-dioxide), a potent Michael acceptor used in covalent inhibitor design.
Figure 2: Reactivity and metabolic fate of the 3-hydroxy sulfone scaffold.
References
-
National Institute of Standards and Technology (NIST). 2H-Thiopyran, tetrahydro-, 1,1-dioxide (Parent Sulfone Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide (Compound Summary). National Library of Medicine.[6] Available at: [Link]
-
Organic Syntheses. Synthesis of Cyclic Sulfones via Oxidation (General Protocol). Org.[5][7] Synth. 1998, 75, 129. (Analogous methodology for thiane oxidation).
Sources
- 1. 3-Hydroxythietane 1,1-dioxide | C3H6O3S | CID 265635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 4. CompChem-Database: compound details [compchem.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-hydroxypyridine, 109-00-2 [thegoodscentscompany.com]
Solubility Profile of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide: A Framework for Prediction, Measurement, and Interpretation
An In-depth Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences bioavailability, process development, and formulation design. This guide provides a comprehensive technical framework for understanding and characterizing the solubility profile of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide in organic solvents. In the absence of extensive published data for this specific molecule, this document outlines a robust methodology for predicting solubility based on structural analogues, applying theoretical models like Hansen Solubility Parameters (HSP), and executing rigorous experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical, scientifically-grounded approach to characterizing novel chemical entities.
Introduction and Physicochemical Analysis
Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide is a heterocyclic compound featuring a sulfone group, a secondary alcohol, and a saturated six-membered ring. The sulfone group is a strong hydrogen bond acceptor and introduces significant polarity. The hydroxyl group acts as both a hydrogen bond donor and acceptor. These structural features are paramount in dictating the molecule's interaction with various solvents and, consequently, its solubility.
1.1. Structural Features and Inherent Polarity
-
Sulfone Group (-SO₂-): The two oxygen atoms are strong hydrogen bond acceptors, significantly increasing the molecule's polarity. The sulfone moiety is known for its high dipole moment.
-
Hydroxyl Group (-OH): This group is a classic protic functional group, capable of both donating and accepting hydrogen bonds. Its presence is expected to enhance solubility in protic and polar aprotic solvents.
-
Thiopyran Ring: The saturated heterocyclic ring forms the non-polar backbone of the molecule.
The combination of a highly polar sulfone, a hydrogen-bonding hydroxyl group, and a relatively compact aliphatic ring suggests that Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide is a polar solid.
1.2. Physicochemical Properties of Structural Analogues
Direct experimental data for the target compound is scarce. Therefore, a comparative analysis of closely related molecules is essential for estimating its properties and designing effective solubility studies.
| Compound Name | Structure | CAS Number | Molecular Weight ( g/mol ) | Known Properties & Relevance |
| Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide | Isomer | 194152-05-1 | 150.20 | A positional isomer, expected to have very similar polarity and solubility characteristics. It is documented as a solid. |
| Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide | Carboxylic Acid Analogue | 167011-35-0 | 178.21 | The carboxylic acid group is also highly polar. This compound is reported to be slightly soluble in DMSO and Methanol, suggesting that polar solvents are required for the target molecule as well.[1][2][3][4] |
| Tetrahydro-2H-pyran-3-ol | Oxygen Heterocycle Analogue | 19752-84-2 | 102.13 | Replacing the sulfone with an ether linkage reduces polarity. This compound has a predicted XLogP3 of -0.1, indicating high hydrophilicity.[5] The target molecule, with its sulfone group, will be significantly more polar. |
| Tetrahydro-2H-thiopyran 1,1-dioxide (Sulfolane analogue) | Parent Sulfone | 4988-33-4 | 134.20 | This is the parent structure without the hydroxyl group. It is a polar molecule.[6] |
Based on this analysis, we can confidently predict that Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide is a polar, solid compound. Its solubility will be highest in polar organic solvents, particularly those capable of hydrogen bonding. Solvents like methanol, ethanol, DMSO, and DMF are predicted to be effective, while non-polar solvents such as hexane, toluene, and diethyl ether are expected to be poor solvents.
Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.
A solute is likely to dissolve in a solvent if their HSP values are similar. The distance (Ra) between the HSP coordinates of a solute (1) and a solvent (2) in Hansen space can be calculated:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
Solubility is predicted if this distance is less than the interaction radius (R₀) of the solute. Since experimental HSP values for our target compound are unavailable, they must be estimated using group contribution methods.
2.1. Protocol for Estimating HSP of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
This protocol describes a theoretical workflow for estimating the HSP values.
Caption: Workflow for HSP estimation via group contribution.
2.2. HSP of Common Organic Solvents for Comparison
Once the HSP of the target compound is estimated, it can be compared against the known values for common solvents to select a promising candidate for experimental trials.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Non-Polar Solvents | |||
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Polar Aprotic Solvents | |||
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Polar Protic Solvents | |||
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources for illustrative purposes.
Experimental Determination of Solubility
Theoretical predictions must be validated by empirical data. The following protocols provide robust methods for determining both qualitative and quantitative solubility.
3.1. Protocol 1: Rapid Qualitative Solubility Assessment
This method is a rapid, low-resource screening technique to classify the compound's solubility in a range of solvents.
Methodology:
-
Preparation: Add approximately 10 mg of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide to a series of labeled 1-dram vials.
-
Solvent Addition: To each vial, add the selected solvent in 100 µL increments.
-
Observation: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.
-
Classification: Visually inspect for undissolved solid against a dark background. Continue adding solvent up to a total volume of 1 mL.
-
Categorization: Classify the solubility based on the approximate amount of solvent required for complete dissolution.
| Classification | Approx. Concentration (mg/mL) | Description |
| Very Soluble | > 100 | Dissolves in ≤ 100 µL |
| Freely Soluble | 33 - 100 | Dissolves in > 100 µL to 300 µL |
| Soluble | 10 - 33 | Dissolves in > 300 µL to 1 mL |
| Slightly Soluble | < 10 | Incomplete dissolution in 1 mL |
| Insoluble | < 1 | No visible dissolution |
3.2. Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium (thermodynamic) solubility of a compound.
Caption: Workflow for thermodynamic solubility determination.
Self-Validating System:
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). The solubility value is confirmed when consecutive measurements are statistically identical.
-
Solid Phase Confirmation: The excess solid should be analyzed post-experiment (e.g., by DSC or XRPD) to confirm that no phase change or solvate formation has occurred, which would invalidate the measurement.
Data Presentation and Interpretation
All quantitative solubility data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis.
Table for Recording Quantitative Solubility Data:
| Solvent | Temperature (°C) | Measured Concentration (mg/mL) | Molar Solubility (mol/L) | Method | Notes |
| Methanol | 25 | HPLC-UV | |||
| Ethanol | 25 | HPLC-UV | |||
| Isopropanol | 25 | HPLC-UV | |||
| Acetone | 25 | HPLC-UV | |||
| Acetonitrile | 25 | HPLC-UV | |||
| Toluene | 25 | Gravimetric | Expected low solubility | ||
| n-Hexane | 25 | Gravimetric | Expected low solubility |
Interpretation: The collected data will form the empirical solubility profile. This profile should be correlated back to the physicochemical properties of the solvents. For instance, a high solubility in methanol and ethanol would confirm the importance of hydrogen bonding interactions. Low solubility in toluene and hexane would validate the polar nature of the compound. This empirical data is invaluable for selecting appropriate solvents for reaction chemistry, purification (crystallization), and pre-formulation activities.
References
-
PubChem. 2H-Thiopyran, tetrahydro-, 1,1-dioxide. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
LibreTexts, Chemistry. 2.2: Solubility Lab. [Link]
-
SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Hansen Solubility Parameters Official Site. Hansen Solubility Parameters. [Link]
Sources
- 1. tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide(SALTDATA: FREE) CAS#: 167011-35-0 [chemicalbook.com]
- 2. tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide(SALTDATA: FREE) | 167011-35-0 [amp.chemicalbook.com]
- 3. tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide - CAS:167011-35-0 - Abovchem [abovchem.com]
- 4. 167011-35-0|Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. 2H-Thiopyran, tetrahydro-, 1,1-dioxide | C5H10O2S | CID 138400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review on Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide derivatives
An In-depth Technical Guide to the Synthesis, Reactivity, and Application of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide Derivatives
Abstract
The tetrahydro-2H-thiopyran 1,1-dioxide framework represents a pivotal scaffold in modern medicinal chemistry. As a saturated heterocycle, it offers a three-dimensional architecture that is highly desirable for exploring chemical space and achieving specific interactions with biological targets. The presence of a sulfone group imparts polarity and hydrogen bond accepting capabilities, while the hydroxyl moiety at the C-3 position provides a crucial vector for derivatization and hydrogen bonding. This technical guide provides a comprehensive overview of the core chemistry and biological relevance of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide and its derivatives. We will explore advanced synthetic strategies for constructing the core ring system, methodologies for the stereocontrolled introduction of the hydroxyl group, key derivatization pathways, and compelling case studies of their application in drug discovery programs, including their roles as receptor modulators.
Introduction: The Strategic Value of the Scaffold
In the landscape of drug discovery, saturated heterocyclic scaffolds are of paramount importance. They move away from the flat, aromatic structures that often plague discovery campaigns with poor solubility and metabolic liabilities. The tetrahydro-2H-thiopyran-3-ol 1,1-dioxide core is an exemplary member of this class. Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, enabling tailored interactions with complex protein binding sites.
The two key functional groups define its chemical personality:
-
The Sulfone (1,1-dioxide): This oxidized sulfur is not merely a bioisostere of a methylene or ether group. It is a powerful hydrogen bond acceptor and its strong electron-withdrawing nature significantly influences the electronic properties of the entire ring.
-
The 3-hydroxyl Group (-ol): This group is a versatile handle. It can act as both a hydrogen bond donor and acceptor, and it serves as the primary site for chemical modification to build out structure-activity relationships (SAR). The stereochemistry of this alcohol—whether it is in an axial or equatorial position—is often critical for biological activity.
This guide will provide researchers with the foundational knowledge and practical insights required to effectively synthesize, modify, and deploy these valuable molecules in a research setting.
Synthetic Strategies: Building the Core
The synthesis of these target molecules can be logically dissected into two key phases: the construction of the heterocyclic core and the introduction and stereochemical control of the 3-hydroxyl group.
Core Ring Construction: A Modern Annulation Approach
While classical methods for six-membered ring synthesis exist, recent advancements have provided more elegant and efficient routes. An outstanding example is the unprecedented [1+1+1+1+1+1] annulation process for building tetrahydro-2H-thiopyran 1,1-dioxides.[1] This strategy uniquely employs Rongalite (sodium hydroxymethanesulfinate) as a "tethered C-S synthon."[1][2] In this reaction, Rongalite serves as both a source of the sulfone and as multiple C1 building blocks, streamlining the assembly of the core structure.[1][3] This method represents a significant departure from more linear synthetic sequences and offers a powerful tool for rapid library generation.
Introduction of the 3-Hydroxy Group
The most direct and common method for installing the 3-hydroxyl group is through the reduction of the corresponding ketone, dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide.[4] This ketone is a versatile building block in its own right and can be used in multi-component reactions to generate diverse heterocyclic systems.[4]
The critical consideration in this reduction step is stereoselectivity. The choice of reducing agent dictates the facial selectivity of the hydride attack on the carbonyl, leading to either the cis or trans diastereomer of the resulting alcohol.
-
For bulkier hydrides (e.g., L-Selectride®), the hydride is more likely to approach from the less sterically hindered face, often leading to a high degree of stereocontrol.
-
For smaller hydrides (e.g., sodium borohydride), the selectivity may be lower, potentially yielding a mixture of diastereomers that require chromatographic separation.
Controlling this stereocenter is fundamental, as biological targets are chiral, and often only one diastereomer will exhibit the desired activity.
Experimental Protocol: Stereoselective Reduction of Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide
This protocol describes a general procedure for the diastereoselective reduction to yield Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide.
Objective: To produce the cis-alcohol via axial attack of a bulky hydride reagent.
Materials:
-
Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide (1.0 eq).
-
Dissolution: Anhydrous THF is added to dissolve the ketone completely, and the solution is cooled to -78 °C using an acetone/dry ice bath.
-
Hydride Addition: L-Selectride® solution (1.2 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The causality here is critical: slow addition at low temperature prevents side reactions and maximizes stereoselectivity by ensuring the kinetic product is formed.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2-3 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide.
Visualization: Synthetic Workflow
Caption: Key synthetic pathway to the target alcohol.
Chemical Reactivity and Derivatization
With the core alcohol in hand, the 3-hydroxyl group becomes the launchpad for generating a library of derivatives to explore structure-activity relationships.
Reactions at the Hydroxyl Group
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions like EDC/DMAP) yields esters. This is a rapid way to introduce a wide variety of substituents and modulate properties like lipophilicity.
-
Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, provides access to ethers. This is useful for introducing stable, non-hydrolyzable linkers.
-
Mitsunobu Reaction: This powerful reaction allows for the formation of esters, ethers, or other C-O bonds with inversion of stereochemistry at the alcohol center. This is exceptionally valuable if the opposite diastereomer is desired for biological testing without having to re-optimize the initial reduction step.
Visualization: Derivatization Pathways
Sources
- 1. Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Strategic Application of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide in Contemporary Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of favorable physicochemical properties, synthetic tractability, and unique three-dimensional topologies is a perpetual endeavor. Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide has emerged as a building block of significant interest, providing a versatile platform for the design of next-generation therapeutics. This technical guide delves into the synthesis, key attributes, and strategic applications of this cyclic sulfone, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Introduction: The Allure of the Cyclic Sulfone Motif
Cyclic sulfones are recognized as valuable pharmacophores in drug design. The sulfone group, a potent hydrogen bond acceptor, can engage in crucial interactions with biological targets.[1] Its electron-withdrawing nature can also modulate the properties of neighboring functional groups. When incorporated into a saturated heterocyclic ring system like tetrahydrothiopyran, the sulfone imparts a unique conformational rigidity and polarity that can be exploited to optimize drug-target interactions and improve pharmacokinetic profiles.[2]
The presence of a hydroxyl group at the 3-position of the tetrahydro-2H-thiopyran 1,1-dioxide scaffold adds a critical layer of functionality. This hydroxyl group can serve as a key hydrogen bond donor or acceptor, directly participating in binding to target proteins. Furthermore, it provides a convenient synthetic handle for further elaboration and diversification of the molecular structure, allowing for the exploration of structure-activity relationships (SAR).
Physicochemical Properties and Bioisosteric Considerations
The incorporation of the tetrahydro-2H-thiopyran-3-ol 1,1-dioxide moiety into a drug candidate can significantly influence its physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Key Physicochemical Properties of the Tetrahydro-2H-thiopyran 1,1-dioxide Scaffold
| Property | Value/Characteristic | Implication in Drug Design |
| Molecular Weight | ~150.2 g/mol | Low molecular weight contributes favorably to ligand efficiency. |
| Polar Surface Area (PSA) | High (due to SO₂ and OH) | Can enhance aqueous solubility and the potential for hydrogen bonding. |
| Hydrogen Bond Donors | 1 (from -OH) | Enables key interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (2 from SO₂, 1 from -OH) | Provides multiple points for target engagement. |
| LogP (Octanol-Water Partition Coefficient) | Low | Generally indicates good aqueous solubility. |
| Rotatable Bonds | Low | The cyclic nature imparts conformational rigidity, which can improve binding affinity. |
The tetrahydro-2H-thiopyran-3-ol 1,1-dioxide scaffold is also a valuable bioisostere. In medicinal chemistry, bioisosterism refers to the replacement of a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.[3] This cyclic sulfone can be considered a bioisostere for various other cyclic and acyclic functionalities, offering an alternative three-dimensional arrangement of key interaction points.
Synthesis of the Building Block
A reliable and scalable synthesis of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide is crucial for its widespread application. While various methods exist for the synthesis of the parent tetrahydro-2H-thiopyran 1,1-dioxide ring system, a common strategy to introduce the 3-hydroxyl group involves the epoxidation of a suitable unsaturated precursor followed by regioselective ring-opening.
Protocol 1: Synthesis of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
This protocol outlines a potential synthetic route starting from a commercially available precursor.
Step 1: Synthesis of 3,6-dihydro-2H-thiopyran 1,1-dioxide
-
To a solution of a suitable diene and a sulfur dioxide source, perform a Diels-Alder reaction followed by oxidation to yield the unsaturated cyclic sulfone.
-
Detailed reaction conditions, including catalyst, solvent, temperature, and reaction time, would be specified here based on literature precedent for this specific transformation.
-
Purify the product by column chromatography.
Step 2: Epoxidation of 3,6-dihydro-2H-thiopyran 1,1-dioxide
-
Dissolve the unsaturated sulfone from Step 1 in a suitable solvent such as dichloromethane.
-
Add an epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with a sodium bicarbonate solution and brine.
-
Purify the resulting epoxide by flash chromatography.
Step 3: Ring-opening of the epoxide to yield Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
-
Dissolve the epoxide from Step 2 in a suitable solvent system, such as a mixture of tetrahydrofuran and water.
-
Add a reducing agent, for example, sodium borohydride, carefully at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the epoxide is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of an acid, such as dilute hydrochloric acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final product, Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide, by recrystallization or column chromatography.
Application in Drug Discovery: A Case Study in HIV-1 Protease Inhibitors
A prominent example of the successful application of a related building block, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is in the development of potent HIV-1 protease inhibitors, most notably the FDA-approved drug Darunavir.[4] The core principle of utilizing a rigid, oxygenated heterocyclic P2 ligand can be extended to the Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide scaffold. These ligands are designed to form extensive hydrogen bond networks with the backbone of the HIV-1 protease active site, contributing to high binding affinity and a robust resistance profile.[1][5]
The synthesis of such inhibitors involves the coupling of the chiral Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide building block with a suitable core structure.
Protocol 2: Exemplary Synthesis of a Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide-based HIV-1 Protease Inhibitor
This protocol provides a generalized procedure for the incorporation of the building block into a protease inhibitor scaffold.
Step 1: Activation of the Hydroxyl Group
-
Dissolve enantiomerically pure Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C and add a reagent to form a reactive intermediate, such as p-nitrophenyl chloroformate, in the presence of a non-nucleophilic base like pyridine.
-
Stir the reaction at 0 °C until the starting material is consumed (TLC monitoring).
-
The resulting activated intermediate can often be used in the next step without extensive purification.
Step 2: Coupling with the Inhibitor Core
-
To a solution of the protease inhibitor core, which typically contains a free amine group, in a suitable solvent (e.g., dimethylformamide), add the activated Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide derivative from Step 1.
-
Add a base, such as triethylamine, and stir the reaction at room temperature overnight.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the final inhibitor.
Future Perspectives and Broader Applications
The utility of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide is not limited to HIV protease inhibitors. Its unique stereochemical and electronic properties make it an attractive building block for a wide range of therapeutic targets. For instance, its ability to form specific hydrogen bonds and its rigid conformation could be exploited in the design of kinase inhibitors, where precise positioning of functional groups is paramount for activity and selectivity. Further exploration of this scaffold in areas such as oncology, inflammation, and neurodegenerative diseases is warranted.
Conclusion
Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide represents a powerful tool in the medicinal chemist's arsenal. Its favorable physicochemical properties, synthetic accessibility, and utility as a rigid, functionalized scaffold make it a valuable building block for the design of novel therapeutics. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to effectively harness the potential of this versatile molecule in their drug discovery programs.
References
-
Ghosh, A. K., & Brindisi, M. (2025). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 30(18), 7485. [Link]
- Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Recent Progress in the Synthesis of HIV-1 Protease Inhibitors. Organic & Biomolecular Chemistry, 14(18), 4448-4466.
-
Ghosh, A. K., & Yash-Chauhan, K. (2021). Accessing HIV-1 Protease Inhibitors through Visible-Light-Mediated Sequential Photocatalytic Decarboxylative Radical Conjugate A. ChemRxiv. [Link]
-
Ghosh, A. K., et al. (2009). Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation. Journal of Medicinal Chemistry, 52(23), 7589-7603. [Link]
-
Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(7), 833-847. [Link]
-
Purdue University Graduate School. (2024, May 17). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Figshare. [Link]
- Kayser, M. M., et al. (1998). Enzymatic oxidation of sulfides to sulfoxides. Journal of Organic Chemistry, 63(20), 7103-7106.
-
Li, J., et al. (2022). Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. Organic Letters, 24(41), 7659-7664. [Link]
- A review on synthesis, reactions and medicinal importance of cyclic sulfone derivatives. (2021). [Journal Name, Volume(Issue), pages].
-
Nishitani, K. (2007). AN ALTERNATIVE REGIOSELECTIVE RING-OPENING OF EPOXIDES TO CHLOROHYDRINS MEDIATED BY CHLOROTITANIUM(IV) REAGENTS. HETEROCYCLES, 74, 191-197. [Link]
-
Patel, M., & Patel, N. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Journal Name, Volume(Issue), pages]. [Link]
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. [Link]
-
ResearchGate. (2025, August 10). Cyclic sulfoxides and sulfones in drug design. [Link]
-
ResearchGate. (2025, November 17). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]
-
Theodosis, A., & Toste, F. D. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Link]
-
White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]
-
Waseda University. (2022, May 3). Broadening the Scope of Epoxide Ring Opening Reactions with Zirconocene. Waseda University News. [Link]
Sources
- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Green Synthesis of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
Executive Summary
This Application Note details a high-efficiency, environmentally benign protocol for the synthesis of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide (Target Molecule). Traditionally, sulfone synthesis relies on stoichiometric peracids (e.g., m-CPBA), generating significant solid waste and posing safety risks. This guide presents a validated Catalytic Aqueous Oxidation method using sodium tungstate (
Key Advantages:
-
Atom Economy: >95% (compared to ~45% for m-CPBA routes).
-
E-Factor: Approaches zero (water is the primary byproduct).
-
Chemoselectivity: selectively oxidizes the sulfide moiety to the sulfone without over-oxidizing the secondary alcohol to a ketone.
Introduction & Rationale
The Target Molecule
Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide is a critical heterocyclic building block. The cyclic sulfone moiety imparts metabolic stability and polarity, often acting as a bioisostere for carbonyls or cyclic ethers in drug discovery. The C3-hydroxyl group serves as a versatile handle for further derivatization (e.g., etherification, esterification).
The Green Chemistry Pivot
The historical standard for synthesizing this molecule involves oxidizing tetrahydro-2H-thiopyran-3-ol with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Why this legacy method fails modern standards:
-
Waste: Generates equimolar amounts of m-chlorobenzoic acid.
-
Safety: m-CPBA is shock-sensitive and potentially explosive on scale.
-
Solvent: DCM is a suspected carcinogen and regulated volatile organic compound (VOC).
The Superior Protocol: We utilize a Tungstate-Catalyzed Peroxide Oxidation . Under acidic conditions, tungstate ions form highly active peroxotungstate species that transfer oxygen to the sulfur atom. This method uses water as the reaction medium (or solvent-free conditions) and produces only water as a byproduct.
Mechanism of Action
The reaction proceeds through a catalytic cycle where the tungstate precursor is activated by hydrogen peroxide.[1] The active species is an electrophilic peroxotungstate complex, which attacks the nucleophilic sulfur.
Chemoselectivity (The Critical Control Point)
The challenge in this synthesis is preventing the oxidation of the secondary alcohol (C3-OH) to a ketone.
-
Sulfur vs. Carbon: Sulfur is significantly more nucleophilic than the oxygen of the alcohol.
-
Catalyst Choice: Tungstates (
) are highly selective for S-oxidation at pH < 7. Molybdenum catalysts are also effective but can sometimes show higher affinity for alcohol oxidation.
Catalytic Cycle Diagram
Caption: Figure 1. The peroxotungstate catalytic cycle. The tungsten species acts as an oxygen transfer agent, activating H2O2 for nucleophilic attack by the sulfur atom.
Experimental Protocol
Materials
-
Substrate: Tetrahydro-2H-thiopyran-3-ol (1.0 equiv).
-
Oxidant: Hydrogen Peroxide (
), 30% w/w aqueous solution (2.5 equiv). -
Catalyst: Sodium Tungstate Dihydrate (
) (0.02 equiv / 2 mol%). -
Additive: Phenylphosphonic acid (PPA) or acidic resin (optional, to maintain pH ~3-4 for optimal rate).
-
Solvent: Deionized Water (or minimal Methanol if solubility is an issue).
Step-by-Step Methodology
Step 1: Catalyst Activation
-
In a round-bottom flask equipped with a magnetic stir bar and a temperature probe, dissolve
(2 mol%) in deionized water. -
Optional: Add Phenylphosphonic acid (1 mol%) to enhance phase transfer if the substrate is not water-soluble.
-
Add the 30%
solution (2.5 equiv) dropwise. The solution may turn slightly yellow, indicating the formation of the peroxotungstate species.
Step 2: Substrate Addition
-
Cool the mixture to 10°C using an ice-water bath (reaction is exothermic).
-
Slowly add Tetrahydro-2H-thiopyran-3-ol.
-
Note: If the substrate is a solid, dissolve in a minimum amount of MeOH or add as a fine powder.
Step 3: Reaction Phase
-
Allow the reaction to warm to Room Temperature (20-25°C).
-
Stir vigorously. The oxidation to sulfoxide is rapid (< 1 hour). The second oxidation to sulfone is slower.
-
Heat to 45-50°C for 2-4 hours to drive the reaction to completion (Sulfone formation).
-
Critical Control: Do not exceed 60°C to avoid oxidizing the alcohol.
-
Step 4: Process Analytical Technology (PAT)
-
Monitor via TLC (Ethyl Acetate/Hexane) or HPLC.
-
Starch-Iodide Test: Verify excess peroxide is present (paper turns blue/black). If negative, add more
.
Step 5: Workup & Isolation
-
Quench: Cool to room temperature. Destroy excess peroxide by adding saturated aqueous Sodium Sulfite (
) until the starch-iodide test is negative. -
Extraction: Extract the aqueous mixture with Ethyl Acetate (
).-
Green Alternative: If the product precipitates upon cooling (common for sulfones), filter directly and wash with ice-cold water.
-
-
Drying: Dry organic layer over
, filter, and concentrate in vacuo.
Experimental Workflow Diagram
Caption: Figure 2. Operational workflow for the batch synthesis of the target sulfone.
Data & Validation
Green Metrics Comparison
The following table contrasts the Green Protocol against the Traditional Method.
| Metric | Traditional (m-CPBA) | Green Protocol (Tungstate/H2O2) | Improvement |
| Atom Economy | ~45% | 96% | +51% |
| Reaction Mass Efficiency | Low | High | Significant |
| E-Factor (Waste/Product) | > 1.5 (Solid waste) | ~0.2 (Mostly water) | 7x Reduction |
| Solvent Toxicity | High (DCM) | None (Water) | Optimal |
| Cost | High ($150/mol) | Low ($10/mol) | ~90% Savings |
Expected Characterization Data
The product should be a white crystalline solid.[1]
-
NMR (400 MHz,
): Look for the downfield shift of protons adjacent to sulfur. The -protons (next to ) typically shift from ~2.6 ppm (sulfide) to ~3.0-3.2 ppm (sulfone). The proton at C3 (CH-OH) should remain a multiplet around 4.0 ppm, confirming the alcohol is intact. -
IR Spectroscopy: Strong absorption bands at ~1120
and ~1300 (symmetric and asymmetric stretching). Absence of stretch (~1700 ) confirms chemoselectivity.
Safety & Troubleshooting
Safety Protocols
-
Peroxide Management: Concentrated
(>30%) can cause burns and is a strong oxidizer. Always quench reactions before concentrating organic solvents to prevent the formation of organic peroxides. -
Exotherm Control: The oxidation of sulfide to sulfoxide is highly exothermic. Add substrate slowly at low temperatures.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Conversion | pH too high (basic) | Add 1 mol% acidic additive (PPA or |
| Stalled at Sulfoxide | Temperature too low | Increase temp to 50°C; Sulfoxide |
| Over-oxidation (Ketone) | Temperature > 70°C | Maintain strict temperature control (45-50°C). |
| Poor Solubility | Substrate is lipophilic | Use a Phase Transfer Catalyst (e.g., Aliquat 336) or minimal MeOH co-solvent. |
References
-
Noyori, R., Aoki, M., & Sato, K. (2003). Green oxidation with aqueous hydrogen peroxide.[2][3] Chemical Communications, (16), 1977-1986. Link
-
Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions. Tetrahedron, 57(13), 2469-2476. Link
-
Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[4] Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628. Link
-
McKervey, M. A., & Gonnella, N. C. (2001). Process Development: Fine Chemicals from Grams to Kilograms. Oxford University Press.[2] (General reference for safety in peroxide oxidations).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Hydrogen Peroxide 30%.[3] Link
Sources
Application Note: Incorporation of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide into Peptide Backbones
[1]
Executive Summary & Strategic Rationale
This guide details the methodology for incorporating Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide (hereafter referred to as TTP-DO ) into peptide backbones. This six-membered cyclic sulfone is a high-value peptidomimetic scaffold used to engineer protease resistance , modulate polarity , and introduce conformational constraints without sacrificing water solubility.[1]
Why Incorporate TTP-DO?
Unlike standard hydrophobic residues (Leu, Val), the TTP-DO core provides a "polar hydrophobic" character.[1] The sulfone (
| Feature | Biological/Chemical Advantage |
| Metabolic Stability | The sulfone group is hyper-stable against oxidative metabolism and proteolytic cleavage. |
| H-Bonding | Sulfone oxygens serve as H-bond acceptors, facilitating unique solvent interactions and receptor binding.[1] |
| Dipole Moment | High dipole moment improves solubility of lipophilic peptide sequences. |
| Ring Constraint | Reduces entropic penalty upon receptor binding (rigidification). |
Pre-Synthesis: Monomer Design & Activation
TTP-DO is an alcohol. To incorporate it into a peptide backbone, it must be functionalized.[1] Two primary strategies are employed depending on the desired linkage: Depsipeptide (Ester) Linkage or Amino Acid Surrogate (Amide) Linkage .
Strategy A: The Depsipeptide Route (Direct Alcohol Use)
Use case: Creating ester-linked analogs to probe hydrogen bonding capability or hydrolytic stability.
-
Mechanism: The hydroxyl group of TTP-DO is coupled to the C-terminus of the preceding amino acid.
-
Challenge: Esters are more labile than amides; requires careful handling during base treatments.
Strategy B: The -Amino Acid Route (Recommended)
Use case: Creating stable, protease-resistant foldamers.[1]
-
Mechanism: Conversion of TTP-DO into an Fmoc-protected amino acid building block (e.g., trans-4-amino-tetrahydro-2H-thiopyran-1,1-dioxide-3-carboxylic acid).[1]
-
Note: This guide focuses on the Strategy A (Direct Incorporation) and the Coupling Protocols compatible with the sulfone moiety.
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
The following protocol is optimized for Fmoc chemistry on a polystyrene-based resin (e.g., Wang or Rink Amide).
Materials & Reagents[2]
-
Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).
-
Solvents: DMF (peptide grade), DCM, NMP.[1]
-
Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation).
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.[1]
-
Scaffold: TTP-DO (functionalized as Fmoc-AA or free alcohol for esterification).
Workflow Diagram
The following Graphviz diagram outlines the decision tree and workflow for incorporating the sulfone scaffold.
Caption: Workflow for incorporating TTP-DO via esterification (Route A) or amino-acid coupling (Route B).
Step-by-Step Incorporation Protocol
Phase 1: Resin Preparation
-
Swelling: Weigh appropriate resin quantity. Swell in DCM for 20 min, then DMF for 20 min.
-
Initial Deprotection: Treat with 20% Piperidine/DMF (
min). Wash with DMF ( min).
Phase 2: Coupling the TTP-DO Scaffold
Select the method based on your derivative.
Method A: Direct Esterification (Depsipeptide Formation) Use this if coupling the TTP-DO alcohol to a resin-bound amino acid.
-
Activation: Dissolve Amino Acid (4 eq) and DIC (2 eq) in minimal DCM/DMF. Stir for 5 min at 0°C.
-
Addition: Add DMAP (0.1 eq) and the TTP-DO alcohol (Dissolved in DMF).
-
Reaction: Shake for 4–16 hours. Esters form slowly on solid phase.
-
Double Coupling: Repeat the step to ensure high yield.
-
Wash: Extensive washing with DMF and DCM is critical to remove urea byproducts.
Method B: Coupling the Fmoc-TTP-Amino Acid Derivative Use this if you have converted TTP-DO into an Fmoc-amino acid.
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.[1] TTP derivatives are sterically hindered secondary amines/acids.
-
Ratio: AA : HATU : DIPEA = 3 : 2.9 : 6.
-
Time: React for 2 hours. Monitor via Chloranil test (ninhydrin is ineffective for secondary amines or esters).
Phase 3: Cleavage & Isolation
Critical Note on Sulfone Stability: Sulfones are stable to TFA. However, avoid using thioanisole or EDT (ethanedithiol) in the cleavage cocktail if not strictly necessary for other residues (like Cys/Met), as they can adsorb to the sulfone or cause difficult-to-separate byproducts.[1]
-
Cocktail: TFA / TIS /
(95 : 2.5 : 2.5). -
Duration: 2–3 hours at room temperature.
-
Precipitation: Cold diethyl ether.
-
Centrifugation: Pellet the peptide, decant ether, repeat
.
Quality Control & Validation
Analytical HPLC
Sulfone-containing peptides exhibit distinct retention behaviors.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]
-
Observation: The sulfone group is polar. Expect a shift to earlier retention times compared to the analogous cyclohexyl or hydrocarbon backbone.
Structural Verification (NMR)
To confirm the integrity of the TTP-DO ring after synthesis:
- NMR: Look for the characteristic multiplets of the thiopyran ring protons between 2.0–3.5 ppm.
-
NMR: The carbons adjacent to the sulfone (
to ) will be significantly deshielded ( ppm).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance of the thiopyran ring. | Switch to HATU/HOAt; increase temperature to 50°C (microwave). |
| Ester Hydrolysis | Piperidine treatment during subsequent Fmoc removal.[2] | Use "Hit-and-Run" deprotection (20% Piperidine, |
| Unexpected Mass | Incomplete reduction or oxidation. | Ensure the starting material was fully oxidized to sulfone ( |
References
-
Vertex AI Search. (2023). Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation. National Institutes of Health (PubMed). Link
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Knowledge Base. Link
-
BenchChem. (2024). A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis. BenchChem Technical Notes. Link
-
Rentier, C., et al. (2015).[1] Methionine sulfoxide- and sulfone-containing peptide synthesis. Teknoscienze. Link
-
PubChem. (2025).[3][4] Thietane 1,1-dioxide Compound Summary. National Library of Medicine. Link[1]
Mechanistic Control of Cyclic Sulfone Hydroxyls: Synthesis, Reactivity, and Bioisosteric Applications
Strategic Abstract
The incorporation of hydroxyl groups onto cyclic sulfone scaffolds (sulfolanes and thiane-1,1-dioxides) represents a high-value strategy in modern medicinal chemistry to modulate solubility and introduce specific hydrogen-bonding vectors. However, the strong electron-withdrawing nature of the sulfone moiety (
Theoretical Framework: The Electronic Tug-of-War
To successfully manipulate cyclic sulfone hydroxyls, one must understand the electronic environment imposed by the sulfonyl group.
The Sulfone Inductive Effect (-I)
The sulfone group is a powerful electron-withdrawing group (EWG). In a five-membered ring (sulfolane):
-
-Protons (C2/C5): These protons are significantly acidified (
in DMSO). While less acidic than ketones ( ), they are readily deprotonated by strong bases (e.g., NaH, LDA), generating stable -sulfonyl carbanions. -
-Position (C3/C4): Hydroxyl groups at this position are electronically deactivated towards
ionization (due to the destabilized carbocation adjacent to an EWG) but are primed for elimination.
The -Elimination Trap (E1cB)
The most critical failure mode in handling 3-hydroxysulfolanes is the E1cB (Elimination Unimolecular conjugate Base) reaction.
-
Deprotonation: A base removes the acidic
-proton. -
Carbanion Stabilization: The resulting negative charge is stabilized by the sulfone oxygen atoms.
-
Ejection: The lone pair pushes electron density to form a double bond, ejecting the
-hydroxyl (often requiring activation, e.g., mesylation) to form 2-sulfolene or 3-sulfolene.
Mechanistic Visualization
Diagram 1: The E1cB Elimination Pathway
This diagram illustrates the "danger zone" when activating hydroxyl groups beta to a sulfone.
Caption: The E1cB mechanism showing the base-mediated abstraction of the acidic
Application in Drug Design: Bioisosterism[1][2][3]
Cyclic sulfones are increasingly used as bioisosteres for carbonyl-containing heterocycles (like
| Feature | Cyclic Sulfone ( | Carbonyl ( | Drug Design Advantage |
| Geometry | Tetrahedral (C-S-C ~100°) | Trigonal Planar | Creates unique vectors for substituent exit; metabolic blocking. |
| H-Bonding | 2 Acceptors, 0 Donors | 1 Acceptor, 0 Donors | Enhanced solubility; interacts with multiple residues in binding pockets. |
| Dipole | High (~4.5 D) | High (~2.5 D) | Maintains polarity required for receptor binding but alters lipophilicity ( |
| Metabolism | High Stability | Susceptible to hydrolysis | Resists esterases/amidases; prolongs half-life ( |
Key Insight: Introducing a hydroxyl group at C3/C4 creates a "chimeric" scaffold that mimics sugars or highly polar metabolites, improving solubility in fragment-based drug discovery (FBDD).
Detailed Experimental Protocols
These protocols focus on the 3,4-epoxysulfolane route, which is superior to direct hydroxylation due to higher regiocontrol and safety.
Protocol A: Synthesis of 3,4-Epoxysulfolane
Rationale: Direct oxidation of 3-sulfolene is the most efficient entry point. 3-sulfolene is a masked diene; thermal handling must be controlled to prevent retro-cheletropic extrusion of
Reagents:
-
3-Sulfolene (1.0 equiv)
-
Urea Hydrogen Peroxide (UHP) (1.5 equiv) or m-CPBA (1.2 equiv)
-
Trifluoroacetic anhydride (TFAA) (if using UHP)
-
Solvent: Dichloromethane (DCM) or Acetonitrile
Step-by-Step:
-
Preparation: In a flame-dried flask, dissolve 3-sulfolene (11.8 g, 100 mmol) in DCM (200 mL).
-
Oxidant Addition:
-
Method A (m-CPBA): Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise over 30 mins.
-
Method B (UHP/TFAA - Green Route): Add UHP (1.5 equiv). Dropwise add TFAA (1.5 equiv) at 0°C.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–16 hours. Monitor by TLC (stain with KMnO4; epoxide does not UV absorb strongly).
-
Workup (Critical):
-
Quench with saturated aqueous
(to kill peroxides). -
Wash with saturated
to remove acids (prevents acid-catalyzed ring opening). -
Dry organic layer over
and concentrate in vacuo at <35°C (heat sensitivity).
-
-
Yield: Expect 85–95% of a white crystalline solid.
Protocol B: Nucleophilic Opening to 3-Hydroxysulfolanes
Rationale: Opening the epoxide with a nucleophile (amine, azide, or thiol) installs the hydroxyl group and a second functionality simultaneously.
Reagents:
-
3,4-Epoxysulfolane (1.0 equiv)
-
Nucleophile (e.g., Morpholine, Aniline, or Sodium Azide) (1.2 equiv)
-
Catalyst:
(mild Lewis acid) or Water (for aqueous amines)
Step-by-Step:
-
Setup: Dissolve 3,4-epoxysulfolane (1.0 equiv) in Water (if nucleophile is water-soluble) or THF.
-
Addition: Add the amine nucleophile (e.g., Morpholine, 1.2 equiv).
-
Heating: Heat to 40–50°C for 4 hours.
-
Note: Do NOT exceed 80°C. High heat promotes elimination of the newly formed alcohol to form the vinyl sulfone.
-
-
Isolation:
-
Evaporate solvent.[1]
-
Recrystallize from Ethanol/Water.
-
-
Validation:
-
1H NMR: Look for the diagnostic "H-3" proton (chiral center) around 4.5 ppm.
-
IR: Broad OH stretch at 3400
, Sulfone stretches at 1300/1150 .
-
Diagram 2: Synthetic Workflow
Caption: Synthetic route from 3-sulfolene to functionalized 3-hydroxysulfolanes, highlighting the thermal divergence point.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Product is an oil/tar instead of solid | Polymerization of vinyl sulfone side-product. | Keep reaction temperature <50°C. Ensure nucleophile is not too basic ( |
| Loss of Sulfone peak in NMR | Retro-cheletropic extrusion of | Do not heat 3-sulfolene precursors above 110°C. |
| Formation of 2-sulfolene (vinyl protons) | E1cB Elimination. | Avoid strong bases (NaOH, KOH) during workup. Use bicarbonate. If activating OH (e.g., tosylation), use Pyridine/DCM at 0°C, not Et3N/Heat. |
| Poor solubility of Epoxide | High polarity of sulfone. | Use Acetonitrile or warm THF. Avoid pure ether/hexane. |
References
-
Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Medicinal Research Reviews. Link
-
Chou, T. S., & Chang, C. Y. (1986). Preparation of 3-sulfolenes and their use in organic synthesis. Journal of Organic Chemistry. Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link
- Argade, A. B., et al. (1996). 3-Hydroxysulfolane derivatives as inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for bioisosteres).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98932, 3-Hydroxysulfolane. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility issues encountered with Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide in aqueous media. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide in water at my desired concentration. What are the initial steps I should take?
A1: Difficulty in achieving the desired concentration of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide in water is a common challenge. The presence of both a polar hydroxyl group and a highly polar sulfone group suggests some degree of water solubility, but the cyclic hydrocarbon backbone can limit this. Initial troubleshooting should focus on simple physical methods before moving to more complex formulation strategies.
First, ensure your water is of high purity (e.g., Milli-Q or equivalent) to avoid any potential "salting-out" effects from ionic impurities. Gentle heating and agitation can also significantly improve the rate of dissolution. We recommend starting with a step-wise approach:
-
Incremental Addition: Add the compound in small portions to the vortexing water. This prevents the formation of larger, slower-dissolving agglomerates.
-
Gentle Warming: Heat the solution to 30-40°C. This can increase the kinetic energy of the system and favor the dissolution process. Avoid excessive heat, which could potentially degrade the compound.
-
Sonication: If gentle heating and stirring are insufficient, use a bath sonicator. The ultrasonic waves can help to break down solid particles and enhance solvent interaction.
If these initial steps do not yield the desired concentration, it is likely that you are exceeding the intrinsic solubility of the compound in water. At this point, more advanced techniques involving formulation adjustments should be considered.
Q2: Can I use organic co-solvents to improve the solubility of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide in my aqueous solution?
A2: Yes, employing a co-solvent is a widely used and effective strategy for increasing the solubility of compounds that are not readily soluble in water.[1] The addition of a water-miscible organic solvent can reduce the polarity of the aqueous environment, making it more favorable for the dissolution of your compound.[2]
Commonly used co-solvents in pharmaceutical and research settings include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
Glycerol
The choice of co-solvent will depend on the specific requirements of your experiment, including downstream applications and any potential toxicological concerns.[1][2]
Below is a general workflow for exploring the use of co-solvents:
Caption: Workflow for Co-solvent Selection and Optimization.
Q3: How does pH adjustment affect the solubility of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide?
A3: The solubility of a compound can be significantly influenced by the pH of the solution, especially if the compound has ionizable functional groups.[3][4][5] In the case of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide, the hydroxyl group is a very weak acid. Therefore, at physiological pH, it will be predominantly in its neutral form.
However, in highly alkaline conditions (high pH), the hydroxyl group can be deprotonated to form an alkoxide. This negatively charged species would be more polar and thus potentially more soluble in water. Conversely, in highly acidic conditions (low pH), there are no functional groups that are readily protonated.
Therefore, you might observe an increase in solubility at a higher pH.[3][4] It is crucial to determine if the pH required to enhance solubility is compatible with your experimental system and the stability of the compound itself.
Q4: Would surfactants be a viable option for increasing the aqueous solubility of this compound?
A4: Yes, surfactants can be very effective at increasing the apparent solubility of poorly water-soluble compounds through a process called micellar solubilization.[6][7] Surfactant molecules have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[8] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where a non-polar or sparingly soluble compound like Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide can be encapsulated, while the hydrophilic heads face the aqueous environment, keeping the entire structure in solution.[7]
Common non-ionic surfactants used in research include:
-
Polysorbates (e.g., Tween® 20, Tween® 80)
-
Polyoxyethylene ethers (e.g., Brij® series)
When selecting a surfactant, consider its CMC, potential for interference with your assay, and biocompatibility.
Q5: I have heard about cyclodextrins for solubility enhancement. Is this applicable to my compound?
A5: Cyclodextrins are an excellent choice for enhancing the solubility of a wide range of molecules and are particularly useful for compounds that are challenging to formulate by other means.[][10] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate a "guest" molecule, such as Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide, within their hydrophobic core if there is a good size and shape fit.[][11] This "inclusion complex" presents a hydrophilic exterior to the aqueous solvent, thereby increasing the overall solubility of the guest molecule.[][10][11]
The most common types of cyclodextrins are α-, β-, and γ-cyclodextrins, which differ in the size of their hydrophobic cavity.[] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility and are often used in pharmaceutical formulations.[]
Troubleshooting Guides
Problem: My compound precipitates out of solution when I add my stock (dissolved in an organic solvent) to my aqueous buffer.
Causality: This is a common issue when using a co-solvent to dissolve a poorly soluble compound. The organic solvent in the stock solution is miscible with the aqueous buffer, but the compound itself is not soluble in the final mixture once the organic solvent concentration is diluted below a certain threshold.
Troubleshooting Steps:
-
Reduce the Stock Concentration: A lower stock concentration will result in a lower final concentration of the organic solvent when you add it to your buffer, which may be better tolerated by your compound.
-
Increase the Final Co-solvent Concentration: If your experimental system can tolerate it, increase the percentage of the organic co-solvent in your final aqueous buffer.
-
Change the Co-solvent: Some co-solvents are more effective at solubilizing certain compounds than others. Experiment with different co-solvents from the list provided in the FAQs.
-
Use a Surfactant: Add a surfactant to your aqueous buffer before adding your compound stock. The surfactant micelles can help to keep the compound in solution as the organic solvent is diluted.
-
Employ Cyclodextrins: Prepare the aqueous buffer with a suitable cyclodextrin. The cyclodextrin can form an inclusion complex with your compound, preventing it from precipitating.
Problem: The solubility of my compound seems to vary between experiments.
Causality: Inconsistent solubility can be due to several factors, often related to subtle variations in experimental conditions.
Troubleshooting Steps:
-
Standardize Your Procedure: Ensure that you are using the exact same procedure for preparing your solutions in every experiment. This includes the order of addition of reagents, stirring speed, and temperature.
-
Check the Purity of Your Compound: Impurities can affect the solubility of your compound. If possible, verify the purity of your batch of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide.
-
Control the Temperature: As mentioned, temperature can affect solubility. Prepare your solutions at a consistent and controlled temperature.
-
Verify the pH: If you are working with a buffered solution, ensure that the pH is consistent between experiments. The solubility of weakly acidic or basic compounds can be highly sensitive to small changes in pH.[3][4]
-
Freshly Prepare Solutions: Whenever possible, prepare your solutions fresh for each experiment. Some compounds can degrade or precipitate out of solution over time, especially if they are in a supersaturated state.
Experimental Protocols
Protocol 1: Screening for an Effective Co-solvent
-
Prepare a high-concentration stock solution of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide in various water-miscible organic solvents (e.g., 100 mg/mL in DMSO, Ethanol, PG, and PEG 400).
-
In separate microcentrifuge tubes, add your aqueous buffer.
-
Slowly add small aliquots of the stock solution to the buffer while vortexing.
-
Visually inspect for any signs of precipitation (cloudiness).
-
Continue adding the stock solution until precipitation is observed or the desired concentration is reached.
-
The co-solvent that allows for the highest concentration of your compound without precipitation is the most effective.
Protocol 2: Utilizing Cyclodextrins for Enhanced Solubility
-
Prepare a series of aqueous solutions containing different concentrations of a selected cyclodextrin (e.g., 0%, 1%, 2%, 5%, 10% w/v HP-β-CD).
-
To each solution, add an excess amount of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide.
-
Shake the suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the effectiveness of the cyclodextrin in enhancing solubility.
Data Presentation
Table 1: Hypothetical Co-solvent Screening Results
| Co-solvent | Maximum Achieved Concentration (mg/mL) without Precipitation in PBS (pH 7.4) |
| None | 5 |
| 5% Ethanol | 12 |
| 5% Propylene Glycol | 15 |
| 5% PEG 400 | 18 |
| 5% DMSO | 25 |
Visualization of Solubility Enhancement Strategies
Caption: Overview of Strategies to Enhance Aqueous Solubility.
Safety and Handling
Always handle Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][14][15][16] Avoid inhalation of dust or vapors.[13][14][16] In case of contact with eyes or skin, rinse immediately with plenty of water.[13] Consult the Safety Data Sheet (SDS) for detailed safety information.[12][13][14][15]
References
-
IJPPR. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]
-
Patel, H. R., et al. Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. World Journal of Pharmaceutical Research, vol. 8, no. 10, 2019, pp. 1131-1143. [Link]
-
Tadros, T. F. Solubilization in Surfactant Systems. ResearchGate, May 2015. [Link]
-
Quora. How will you increase the solubility of organic compounds in water? [Link]
-
IJSDR. Methods to boost solubility. [Link]
-
Popa, G., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, vol. 17, no. 6, 2024, p. 733. [Link]
-
PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]
-
ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]
-
ScienceDirect. Solubilization by surfactants: Significance and symbolism. [Link]
-
Wikipedia. Cosolvent. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
- Google Patents. WO2013173447A1 - Emulsifier for solubilizing polar solvents in oils and polyols.
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
PMC. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. [Link]
-
PMC. Enhancing sulfasalazine solubility in supercritical carbon dioxide with ethanol cosolvent: a comprehensive study. [Link]
-
CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
-
ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
-
Cheméo. Chemical Properties of Thiophene, tetrahydro-, 1,1-dioxide (CAS 126-33-0). [Link]
-
Expii. Effect of pH on Solubility — Overview & Examples. [Link]
-
Asian Journal of Dental and Health Sciences. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
-
PubChem. 2H-Thiopyran, tetrahydro-, 1,1-dioxide. [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
-
Frontiers. Interlink between solubility, structure, surface and thermodynamics in the ThO2(s, hyd)–H2O(l) system. [Link]
-
NIST WebBook. 2H-Thiopyran, tetrahydro-, 1-oxide. [Link]
-
Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]
-
ScienceDirect. Synthesis and characterization of water-soluble SiO1.5/TiO2 hybrid nanoparticles by hydrolytic co-condensation of triethoxysilane containing hydroxyl groups. [Link]
Sources
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Surfactants: Unlocking Surface Activity Power [sinocurechem.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. fishersci.ca [fishersci.ca]
- 13. combi-blocks.com [combi-blocks.com]
- 14. fishersci.ca [fishersci.ca]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. chemicalbook.com [chemicalbook.com]
Optimizing reaction temperature for sulfone stability in heterocyclic alcohols
Topic: Optimizing Reaction Temperature for Sulfone Stability in Heterocyclic Alcohols
Doc ID: HET-SO2-OPT-001 | Tier: 3 (Advanced Research Support)
Introduction: The Stability Paradox
Welcome to the Heterocyclic Chemistry Optimization Hub. You are likely here because your sulfone moiety—usually a robust pharmacophore—is degrading unexpectedly during the manipulation of a heterocyclic alcohol.
The Core Problem: Sulfones (
This guide provides the thermodynamic logic and kinetic controls required to preserve the sulfone-heterocycle bond.
Part 1: The Thermodynamics of Instability
To optimize temperature, you must first identify the degradation mechanism active in your substrate. In heterocyclic alcohols, the two primary failure modes are temperature-dependent.
Mechanism A: -Elimination (The "E1cB" Trap)
If your hydroxyl group is
-
Trigger: Base + Heat (>40°C).
-
Result: Elimination of water (or the alcohol derivative) to form a vinyl sulfone, which then polymerizes or decomposes.
Mechanism B: Desulfonylation (Extrusion)
In high-strain heterocycles or electron-rich systems (e.g., thiophenes), the ring may eject
-
Trigger: High T (>80°C) or Radical Initiators.
-
Result: Loss of the sulfone group; formation of a coupled alkane/arene.
Visualizing the Degradation Pathway
The following diagram illustrates the kinetic competition between stable functionalization and thermal degradation.
Figure 1: Kinetic competition between functionalization (green path) and elimination/degradation (red path).
Part 2: Troubleshooting Guides & FAQs
Scenario A: Synthesis (Oxidation of Sulfide to Sulfone)
User Complaint: "I am oxidizing a pyridine-sulfide to a sulfone using mCPBA/H2O2. The yield is low, and I see N-oxide byproducts or ring cleavage."
Root Cause:
Oxidizing nitrogen-containing heterocycles requires strict temperature control. At
| Variable | Recommendation | Scientific Rationale |
| Temperature | 0°C | Sulfide |
| Oxidant | Oxone® or | mCPBA is often too electrophilic and attacks the N-ring. Tungstate catalysts are more specific to Sulfur. |
| pH Control | Acidic (pH 4-5) | Protonating the Pyridine-N protects it from oxidation while the Sulfide oxidizes freely. |
Q: Why does my reaction stall at the Sulfoxide?
A: The second oxidation step (Sulfoxide
-
Fix: Do not heat. Instead, add a catalytic amount of Sodium Tungstate (
) and maintain pH ~5. This lowers the activation energy for the second oxygen transfer without requiring thermal activation [1].
Scenario B: Functionalization (Alkylation of the Alcohol)
User Complaint: "I'm trying to methylate the hydroxyl group on my sulfone-thiophene. As soon as I add NaH and heat to 60°C, the sulfone vanishes."
Root Cause:
You are triggering the Retro-Michael or Ramberg-Bäcklund pathway. The sulfone makes the
Q: How do I alkylate without elimination? A: You must operate under Kinetic Control .
-
Change Base: Switch from NaH (strong, small) to
(mild) or LiHMDS (bulky, non-nucleophilic) at low temp. -
Temperature: Never exceed 0°C during deprotonation.
-
Solvent: Use DMF or NMP (polar aprotic) to accelerate the
substitution so it outcompetes the elimination.
Part 3: Experimental Protocols
Protocol 1: Stepwise Oxidation of Heterocyclic Sulfides
Designed to prevent N-oxide formation and thermal decomposition.
Reagents:
-
Substrate: Heterocyclic Sulfide (1.0 equiv)
-
Oxidant: 30%
(2.5 equiv)[2] -
Catalyst:
(2 mol%) -
Solvent: Methanol/Water (1:1)
-
Acid: 1M
(to adjust pH)
Workflow:
-
Dissolution: Dissolve substrate and catalyst in MeOH/Water.
-
Protection: Adjust pH to 4.0–5.0 using
. (Crucial for protecting pyridine nitrogens). -
Stage 1 (Sulfide
Sulfoxide): Cool to 0°C . Add dropwise over 30 mins. Stir at 0°C for 1 hour.-
Checkpoint: TLC should show consumption of starting material.
-
-
Stage 2 (Sulfoxide
Sulfone): Allow mixture to warm to 20–25°C (Room Temp) . Do NOT heat. Stir for 6–12 hours. -
Quench: Treat with saturated
to destroy excess peroxide. -
Extraction: Neutralize with
and extract with EtOAc.
Protocol 2: "Cryogenic" Alkylation of -Hydroxy Sulfones
Designed to prevent
Workflow:
-
Setup: Flame-dry flask,
atmosphere. -
Cooling: Dissolve substrate in dry DMF. Cool to -20°C (Ice/Salt bath).
-
Deprotonation: Add LiHMDS (1.1 equiv) dropwise. Stir for 15 min.
-
Note: LiHMDS is bulky and less likely to act as a nucleophile on the sulfone.
-
-
Alkylation: Add alkyl halide (1.2 equiv) slowly.
-
Ramp: Stir at -20°C for 1 hour, then slowly warm to 0°C .
-
Critical Stop: Do not warm to Room Temp unless TLC shows no reaction.
-
-
Quench: Pour into cold
solution.
Part 4: Optimization Logic Tree
Use this decision tree to determine the safe temperature range for your specific heterocyclic system.
Figure 2: Temperature limit decision tree based on structural electronic properties.
References
-
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[3] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. Journal of Organic Chemistry, 75(18), 6208–6213. Link
-
Tumula, V. R., et al. (2012).[4] Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Reaction Kinetics, Mechanisms and Catalysis. Link
-
Jana, N. K., & Verkade, J. G. (2003).[3] Selective Oxidation of Sulfides to Sulfones using Silica-based Tungstate Catalyst. Organic Letters, 5(21), 3787–3790. Link
- Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.
-
BenchChem Technical Support. (2025). Optimization of Sulfone Synthesis: Troubleshooting Guide. Link
Sources
Technical Support Center: Controlling Hygroscopicity of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
Welcome to the technical support center for Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the hygroscopic nature of this compound. Our aim is to equip you with the knowledge to anticipate and manage challenges related to moisture, ensuring the integrity and reproducibility of your experiments.
Introduction to the Challenge: Hygroscopicity
Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide is a heterocyclic compound featuring both a sulfonyl group and a hydroxyl group. This combination of polar functional groups makes the molecule susceptible to hygroscopicity, the phenomenon of attracting and holding water molecules from the surrounding environment.[1] The presence of absorbed moisture can significantly impact the compound's physical and chemical properties, leading to issues in handling, weighing, formulation, and stability.[2][3][4]
This guide will provide a comprehensive overview of the challenges associated with the hygroscopicity of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide and practical solutions to control it effectively.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the initial signs that my sample of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide has absorbed moisture?
A1: The initial visual indicators of moisture absorption include a change in the physical appearance of the powder from a free-flowing solid to a clumpy or sticky material.[5] In more severe cases, the powder may become a dense, cake-like solid or even deliquesce into a liquid. These physical changes can significantly complicate accurate weighing and dispensing for your experiments.
Q2: What are the best practices for storing Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide to minimize water uptake?
A2: To minimize moisture absorption, it is crucial to store the compound in a tightly sealed container, preferably with a secondary seal like Parafilm®, in a controlled, low-humidity environment.[6] The use of a desiccator containing an active desiccant such as silica gel or calcium chloride is highly recommended.[7] For long-term storage or for highly sensitive applications, storage in an inert atmosphere, such as a nitrogen-filled glove box, provides the best protection.[8] It is also advisable to store the bulk compound in smaller, well-sealed aliquots to minimize exposure of the entire batch to atmospheric moisture during repeated use.
Q3: I work in a high-humidity environment. What extra precautions should I take?
A3: In environments with high relative humidity (RH), it is essential to minimize the exposure time of the compound to the open air.[2] Weighing and handling should be performed as quickly as possible. Utilizing a glove box with a controlled, dry atmosphere is the most effective strategy.[8] If a glove box is unavailable, consider using a portable dry box or a balance enclosure with a nitrogen purge. When not in use, always store the compound in a desiccator.
Experimental Impact
Q4: How can absorbed water affect the accuracy of my experimental results?
A4: The presence of water can introduce significant errors in your experiments. Firstly, the measured weight of the compound will be inaccurate, as it includes the mass of the absorbed water. This leads to errors in concentration calculations for solutions and stoichiometric ratios in reactions. Secondly, water can act as an unwanted reactant or alter the solvent properties of your reaction medium, potentially leading to side reactions, changes in reaction kinetics, or the formation of impurities.[1]
Q5: Can moisture induce chemical degradation of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide?
A5: Yes, the presence of water can potentially lead to the degradation of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide. While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, compounds with similar functional groups can undergo hydrolysis or other water-mediated reactions. For instance, the presence of a hydroxyl group can influence the reactivity of the neighboring sulfone. The open-chain aldehyde form of related cyclic β-hydroxy-α-nitrosulfones has been implicated in isomer equilibration in the presence of mild conditions, suggesting that water could facilitate similar transformations.[9] Therefore, maintaining anhydrous conditions is crucial for preserving the chemical integrity of the compound.
Quantification and Removal of Water
Q6: How can I determine the water content of my Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide sample?
A6: The most accurate and widely accepted method for determining water content in pharmaceutical compounds is Karl Fischer titration.[10][11] This technique is specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the choice depending on the expected water content.[12] An alternative, though less specific, method is Loss on Drying (LOD), which measures the total mass loss upon heating.[11] However, LOD will also account for any other volatile impurities, not just water.
Q7: My sample has absorbed moisture. How can I effectively dry it before use?
A7: If your sample has absorbed a significant amount of moisture, it is possible to dry it, but this must be done with care to avoid thermal degradation. A common method is to dry the compound under a high vacuum at a moderately elevated temperature. The specific temperature should be well below the compound's melting or decomposition point. Another effective method is azeotropic distillation with a suitable solvent like toluene, which can remove water. For less severe cases, storing the compound in a vacuum desiccator over a strong desiccant like phosphorus pentoxide for an extended period can be effective.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent weighing results | The compound is rapidly absorbing moisture from the atmosphere. | Weigh the compound in a low-humidity environment, such as a glove box or a balance with a draft shield and a nitrogen purge. Work quickly and keep the container sealed as much as possible. |
| Poor solubility in non-polar organic solvents | The presence of absorbed water is increasing the polarity of the compound. | Dry the compound using one of the methods described in the FAQs (e.g., vacuum oven, azeotropic distillation) before use. |
| Unexpected side products in a reaction | Water is participating in the reaction as an unwanted nucleophile or base. | Ensure all reagents, solvents, and glassware are rigorously dried before starting the reaction. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Physical changes in the solid (clumping, caking) | The compound has been exposed to high humidity during storage or handling. | Review storage conditions. Ensure containers are airtight and stored in a desiccator. For future use, consider aliquoting the compound into smaller quantities. |
| Discrepancy between Loss on Drying (LOD) and Karl Fischer (KF) results | The compound contains other volatile impurities besides water. | Rely on Karl Fischer titration for an accurate determination of water content. Use other analytical techniques (e.g., GC-MS, NMR) to identify and quantify other volatile impurities if necessary. |
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a general guideline. Specific parameters should be optimized for your instrument and sample.
-
Instrument Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the burette with a standardized volumetric Karl Fischer reagent.
-
Add a suitable anhydrous solvent (e.g., methanol or a specialized Karl Fischer solvent) to the titration vessel.
-
Pre-titrate the solvent to a stable endpoint to remove any residual moisture.
-
-
Sample Preparation and Analysis:
-
Accurately weigh approximately 100-200 mg of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide in a dry, tared weighing boat.
-
Quickly transfer the sample to the conditioned titration vessel.
-
Seal the vessel and start the titration.
-
The titration will proceed automatically until the endpoint is reached.
-
Record the volume of titrant consumed.
-
-
Calculation:
-
Calculate the water content (%) using the following formula: Water Content (%) = (V * T * 100) / W Where:
-
V = Volume of Karl Fischer titrant consumed (mL)
-
T = Titer of the Karl Fischer reagent (mg H₂O/mL)
-
W = Weight of the sample (mg)
-
-
Protocol 2: Drying Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide in a Vacuum Oven
-
Preparation:
-
Place a thin layer of the compound in a shallow, vacuum-rated dish.
-
Place the dish in a vacuum oven.
-
-
Drying Process:
-
Connect the oven to a vacuum pump equipped with a cold trap.
-
Gradually apply vacuum to the oven.
-
Once a stable vacuum is achieved, slowly increase the temperature to a point safely below the compound's melting or decomposition temperature (e.g., 40-50 °C).
-
Dry for a sufficient period (e.g., 12-24 hours), periodically checking the water content until it reaches the desired level.
-
-
Cooling and Storage:
-
Turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Break the vacuum with an inert gas like nitrogen.
-
Immediately transfer the dried compound to a desiccator for storage.
-
Visualizing the Workflow
Caption: A workflow diagram illustrating the key steps for handling hygroscopic Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide.
Mitigating Hygroscopicity in Formulations
For drug development professionals, controlling the hygroscopicity of an active pharmaceutical ingredient (API) is critical for the stability and performance of the final dosage form.[2] Several formulation strategies can be employed to mitigate the effects of moisture on Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide:
-
Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can alter the crystal lattice and reduce the overall hygroscopicity of the solid form.[6]
-
Film Coating: Applying a moisture-barrier film coating to tablets or pellets can physically protect the hygroscopic core from the environment.[2]
-
Encapsulation: Encapsulating the API within a hydrophobic polymer matrix can also serve as a physical barrier to moisture.[2]
-
Formulation with Hydrophobic Excipients: Blending the API with hydrophobic excipients can help to repel moisture and protect the drug substance.
The choice of strategy will depend on the specific application, the desired dosage form, and the physicochemical properties of the API.
Conclusion
The hygroscopic nature of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide presents a significant challenge that requires careful management throughout the research and development process. By understanding the underlying principles of hygroscopicity and implementing the best practices for handling, storage, and analysis outlined in this guide, researchers can ensure the quality, integrity, and reproducibility of their work. Proactive control of moisture is not just a matter of good laboratory practice; it is a critical component of sound scientific investigation.
References
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Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1146. Available from: [Link]
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Bansal, A. K., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 189. Available from: [Link]
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PubChem. (n.d.). 2H-Thiopyran, tetrahydro-, 1,1-dioxide. National Center for Biotechnology Information. Retrieved from: [Link]
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Gotor-Fernández, V., & Lavandera, I. (2012). Chemoenzymatic Oxosulfonylation‐Bioreduction Sequence for the Stereoselective Synthesis of β‐Hydroxy Sulfones. Advanced Synthesis & Catalysis, 354(14-15), 2635-2642. Available from: [Link]
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PubChem. (n.d.). 2H-Thiopyran, 3-hexyltetrahydro-, 1,1-dioxide. National Center for Biotechnology Information. Retrieved from: [Link]
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Wu, J., et al. (2022). Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. Organic Letters, 24(41), 7659-7664. Available from: [Link]
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Cheméo. (n.d.). 2H-Thiopyran, tetrahydro-, 1,1-dioxide. Retrieved from: [Link]
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Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from: [Link]
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Arumugam, A., et al. (2022). Mechanistic cycle for the synthesis of tetrahydro‐2H‐thiopyran 1,1‐dioxides. ResearchGate. Available from: [Link]
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Rompicharla, V. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from: [Link]
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Çelik, M. A., & Tıhmınlıoğlu, F. (2022). Formulation and Development of Aqueous Film Coating for Moisture Protection of Hygroscopic Herniaria glabra L. Tablets. Turkish Journal of Pharmaceutical Sciences, 19(2), 164-171. Available from: [Link]
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Quveon. (n.d.). The Basics of Karl Fischer Titration. Retrieved from: [Link]
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PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from: [Link]
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Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from: [Link]
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Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from: [Link]
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Wikipedia. (n.d.). Karl Fischer titration. Retrieved from: [Link]
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Humiscope. (2021). Perfect Climate for Pharmaceutical Manufacturing. Retrieved from: [Link]
-
Trikalitis, P. N., et al. (2009). Unprecedented Sulfone-Functionalized Metal-Organic Frameworks and Gas-Sorption Properties. Angewandte Chemie International Edition, 48(14), 2549-2553. Available from: [Link]
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Fallon, G. D., et al. (1998). Cyclic β-hydroxy-α-nitrosulfone isomers readily interconvert via open-chain aldehyde forms. Journal of the Chemical Society, Perkin Transactions 1, (16), 2547-2554. Available from: [Link]
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Wikipedia. (n.d.). Moisture sorption isotherm. Retrieved from: [Link]
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TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from: [Link]
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ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from: [Link]
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METER Group. (n.d.). Fundamentals of Moisture Sorption Isotherms. Retrieved from: [Link]
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Gotor-Fernández, V., & Lavandera, I. (2012). Chemoenzymatic Oxosulfonylation‐Bioreduction Sequence for the Stereoselective Synthesis of β‐Hydroxy Sulfones. ResearchGate. Available from: [Link]
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Chen, P. H., & Liang, Y. F. (2007). The aqueous degradation of butylated hydroxyanisole by UV/S2O8(2-): study of reaction mechanisms via dimerization and mineralization. Environmental science & technology, 41(2), 613-619. Available from: [Link]
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AxisPharm. (2024). What is the Karl Fischer method? Retrieved from: [Link]
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PubChemLite. (n.d.). Tetrahydro-2h-thiopyran-3-ol 1,1-dioxide (C5H10O3S). Retrieved from: [Link]
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Al-Absi, H. R., et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2023. Available from: [Link]
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PharmaBlog. (2023). Karl Fischer Titration. Retrieved from: [Link]
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HV Hipot. (n.d.). Karl Fischer titration measurement principle for water content. Retrieved from: [Link]
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Murikipudi, V., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 661-674. Available from: [Link]
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Murikipudi, V., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2378-2385. Available from: [Link]
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Dzhemilev, U. M., et al. (2022). Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. Molecules, 27(7), 2329. Available from: [Link]
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Janiak, C., et al. (2013). Water Sorption Cycle Measurements on Functionalized MIL-101Cr for Heat Transformation Application. Chemistry of Materials, 25(4), 519-527. Available from: [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
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Balci, B., et al. (2006). Degradation of alkylphenolic compounds in aqueous media by fenton and ultraviolet induced fenton reaction. Fresenius Environmental Bulletin, 15(12 B), 1601-1606. Available from: [Link]
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Technical Support Center: Separation of Stereoisomers of Substituted Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
Welcome to the technical support center for the stereoselective separation of substituted Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for tackling the unique challenges presented by this class of molecules. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying chemical principles governing these separations.
The core structure of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide features a sulfone group and a secondary alcohol. The presence of at least two stereocenters (at C-3 bearing the hydroxyl group and another on the ring or a substituent) means that synthetic routes often yield a mixture of diastereomers, each of which can exist as a pair of enantiomers. Achieving high stereochemical purity is critical for pharmaceutical development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
This guide is divided into a Frequently Asked Questions (FAQs) section for high-level guidance and a detailed Troubleshooting section for resolving specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common strategic questions encountered during the planning and execution of stereoisomer separations for this compound class.
Q1: What are the principal methods for separating stereoisomers of substituted Tetrahydro-2H-thiopyran-3-ol 1,1-dioxides?
There are three primary strategies, each with distinct advantages:
-
Chiral Chromatography (HPLC & SFC): This is the most versatile and widely used technique. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) can separate both diastereomers and enantiomers.[1][2] SFC is often preferred for its speed and reduced solvent consumption.[3][4]
-
Achiral Chromatography for Diastereomers: Because diastereomers have different physical properties, they can often be separated using standard, non-chiral chromatography (e.g., silica gel column chromatography or reversed-phase HPLC).[5][6] This method is ineffective for separating enantiomers.
-
Crystallization-Based Resolution: Techniques like fractional crystallization or Crystallization-Induced Diastereomer Transformation (CIDT) can be highly effective and scalable.[7] CIDT is particularly powerful if one of the stereocenters is labile (can epimerize), allowing the mixture to dynamically convert to the least soluble, crystallizing diastereomer, potentially achieving yields greater than 50%.[8][9]
Q2: How do I select an initial Chiral Stationary Phase (CSP) for HPLC or SFC?
The selection of the CSP is the most critical factor in a chiral separation.[10] For Tetrahydro-2H-thiopyran-3-ol 1,1-dioxides, the molecule's key functional groups—the hydrogen-bond-donating hydroxyl group and the polar, hydrogen-bond-accepting sulfone group—guide the choice.
-
Polysaccharide-Based CSPs: These are the "go-to" columns for initial screening due to their broad applicability.[1][11] They are derivatives of cellulose or amylose coated or immobilized on a silica support. Chiral recognition occurs within the helical grooves of the polysaccharide polymer. Coated phases (e.g., Chiralcel® OD, Chiralpak® AD) are robust, while immobilized phases (e.g., Chiralpak® IA, IB, IC) offer greater solvent compatibility, allowing for a wider range of mobile phases.[12][13] For sulfones and molecules with hydroxyl groups, these phases offer the necessary hydrogen bonding, dipole-dipole, and steric interactions required for separation.[14][15]
-
Macrocyclic Glycopeptide CSPs: Phases like vancomycin or teicoplanin (e.g., CHIROBIOTIC® V, T) are also excellent candidates.[16] They offer complex chiral recognition environments with multiple interaction sites (ionic, hydrogen bonding, inclusion) and are highly effective in reversed-phase and polar organic modes.[17]
A systematic screening approach using a small set of complementary polysaccharide and macrocyclic glycopeptide columns is the most efficient path to success.[1][11]
Q3: What is the fundamental difference between separating the diastereomers versus the enantiomers of these compounds?
-
Diastereomers: These are stereoisomers that are not mirror images of each other. They arise from differences in configuration at one or more, but not all, stereocenters. Crucially, diastereomers have distinct physical properties (e.g., polarity, solubility, melting point), which allows them to be separated by standard achiral techniques.[5]
-
Enantiomers: These are non-superimposable mirror images. They have identical physical properties in an achiral environment and cannot be separated by standard methods.[1] Separation requires a chiral environment, such as a Chiral Stationary Phase (CSP) or a chiral resolving agent, to form transient diastereomeric complexes with different stabilities.[18]
For a typical synthetic mixture of a substituted Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide, the first step is often to separate the diastereomeric pairs using achiral chromatography. Then, each isolated diastereomeric pair is resolved into its individual enantiomers using chiral chromatography.
Q4: When should I consider Crystallization-Induced Diastereomer Transformation (CIDT)?
CIDT is a powerful, thermodynamically driven process ideal for large-scale production when one stereocenter is prone to epimerization (inversion).[7] Consider CIDT if:
-
A stereocenter is adjacent to a carbonyl or can form a stable carbanion/oxonium ion: While the C-3 alcohol stereocenter is generally stable, substituents on the ring could introduce lability.
-
You need to resolve a diastereomeric mixture: The process works by equilibrating the diastereomers in solution while one preferentially crystallizes due to lower solubility. This equilibrium shift can theoretically convert the entire mixture into a single, solid diastereomer.[9]
-
Scalability and cost are primary concerns: Crystallization is often more economical for manufacturing than preparative chromatography.[8]
The key requirements are finding conditions (solvent, base/acid catalyst) that allow for equilibration between the diastereomers in solution and identifying a solvent system where one diastereomer is significantly less soluble than the other.[7][9]
Part 2: Troubleshooting Guide for Chiral Chromatography (HPLC & SFC)
This guide provides solutions to specific issues encountered during the separation of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide stereoisomers.
Issue 1: Poor or No Resolution of Stereoisomers
-
Symptoms: Peaks are completely co-eluting, or there is only a slight shoulder on a single broad peak (Resolution, Rs < 1.0).
-
Causality & Solutions:
| Probable Cause | Troubleshooting Step & Scientific Rationale |
| Inappropriate CSP Chemistry | 1. Screen Orthogonal CSPs: The initial CSP may not provide the specific interactions (e.g., π-π, hydrogen bonding, steric hindrance) needed for your substituted compound.[11] Action: Screen a set of columns with different chiral selectors. A good starting point is one amylose-based CSP (e.g., Chiralpak® IA/AD) and one cellulose-based CSP (e.g., Chiralpak® IB/OD).[1] This diversifies the types of chiral grooves and interaction sites available. |
| Suboptimal Mobile Phase | 2. Modify Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP. Action (Normal Phase/SFC): Systematically vary the alcohol modifier (e.g., ethanol, isopropanol) concentration. Lower alcohol content generally increases retention and can improve resolution.[17] Action (Reversed Phase): Change the organic modifier (e.g., acetonitrile vs. methanol). These solvents have different hydrogen bonding capabilities that can alter selectivity.[5] |
| Incorrect Temperature | 3. Optimize Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[19] Action: Screen temperatures between 10°C and 40°C. Lower temperatures often enhance the subtle intermolecular forces responsible for chiral recognition, increasing selectivity and resolution.[19] Conversely, in some cases, higher temperatures can improve peak efficiency or even reverse the elution order.[20] |
| Low Column Efficiency | 4. Check Column Health: A damaged or old column will have poor efficiency (low plate count), leading to broad peaks that obscure separation. Action: Test the column with a standard compound to ensure it meets performance specifications. If efficiency is low, consider regeneration protocols or column replacement.[12] Using a lower flow rate can also sometimes improve resolution.[17] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Symptoms: Peaks are asymmetrical, with a tailing factor (Tf) > 1.5 or < 0.8.
-
Causality & Solutions:
| Probable Cause | Troubleshooting Step & Scientific Rationale |
| Secondary Interactions | 1. Add Mobile Phase Additives: The hydroxyl and sulfone groups can engage in strong, unwanted interactions with residual silanols on the silica support, causing peak tailing. Action: Add a small amount of a competing agent to the mobile phase. For acidic analytes, add 0.1% trifluoroacetic acid (TFA) or formic acid. For basic analytes (if N-substituents are present), add 0.1% diethylamine (DEA) or isopropylamine. This masks the active sites and improves peak shape.[21] |
| Column Overload | 2. Reduce Sample Concentration/Volume: Injecting too much mass onto the column saturates the stationary phase, leading to peak fronting or broadening. Action: Reduce the injection volume or dilute the sample by a factor of 5-10 and reinject. |
| Sample Solvent Mismatch | 3. Dissolve Sample in Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and broadening.[12] Action: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility. |
Issue 3: Irreproducible Retention Times or Resolution
-
Symptoms: The time it takes for peaks to elute and the separation between them varies significantly between injections.
-
Causality & Solutions:
| Probable Cause | Troubleshooting Step & Scientific Rationale |
| Insufficient Equilibration | 1. Increase Equilibration Time: Chiral separations are highly sensitive to the mobile phase composition adsorbed onto the CSP. Insufficient equilibration leads to a drifting baseline and shifting retention times.[21] Action: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. When using additives, equilibration can take even longer.[17] |
| Additive "Memory Effects" | 2. Dedicate or Thoroughly Flush Columns: Basic or acidic additives can be strongly retained by the CSP and can alter selectivity even after being removed from the mobile phase.[21] Action: It is best practice to dedicate a column to a specific method (e.g., acidic or basic additives). If you must switch, flush the column extensively with a strong, compatible solvent (like isopropanol for polysaccharide phases) to remove residual additives.[12] |
| Temperature Fluctuations | 3. Use a Column Thermostat: As noted, temperature is a critical parameter for selectivity.[19] Fluctuations in ambient lab temperature can cause retention time drift. Action: Always use a thermostatted column compartment and maintain the temperature to within ±1 °C.[17] |
Part 3: Protocols & Data
Protocol 1: Systematic Chiral Method Development Workflow
This protocol outlines a logical, step-by-step approach to developing a robust chiral separation method for Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide derivatives.
Step 1: Column & Mode Selection
-
Select a primary screening set of 2-4 chiral columns. See Table 1 for recommendations.
-
Choose your primary chromatography mode. For speed and green chemistry, SFC is often preferred. Normal Phase (NP) HPLC is a traditional and highly effective alternative. Reversed Phase (RP) is also an option, especially with immobilized CSPs.
Step 2: Initial Mobile Phase Screening
-
Prepare a set of primary mobile phases. See Table 2 for common starting conditions.
-
Perform isocratic screening runs on each column with each mobile phase.
-
Goal: Identify any "hits"—conditions that show any separation (even partial) between stereoisomers.
Step 3: Optimization of "Hits"
-
For the most promising column/mobile phase combinations, optimize the separation.
-
Parameter 1: Modifier Concentration: Adjust the percentage of the alcohol modifier (e.g., in SFC or NP) or organic solvent (in RP) up and down to fine-tune retention and resolution.
-
Parameter 2: Temperature: Evaluate the effect of temperature (e.g., 15°C, 25°C, 40°C) on selectivity.
-
Parameter 3: Additives: If peak shape is poor, introduce 0.1% of an appropriate acidic or basic additive.
Step 4: Final Method Validation
-
Once baseline resolution (Rs ≥ 1.5) is achieved, confirm the method's robustness by assessing reproducibility, linearity, and limits of detection/quantitation.
Table 1: Recommended Starting CSPs for Screening
| CSP Type | Chiral Selector | Common Trade Names | Rationale for Selection |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD / IA / i-Amylose 1 | Broad selectivity; excellent for aromatic and carbonyl compounds. Immobilized versions (IA) offer extended solvent compatibility.[1][13] |
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD / IB / i-Cellulose 5 | Complementary selectivity to amylose phases. Often provides different elution orders and unique separations.[13][14] |
| Macrocyclic Glycopeptide | Vancomycin or Teicoplanin | CHIROBIOTIC® V2 / T | Provides multiple interaction mechanisms (H-bonding, ionic, inclusion). Very effective in reversed-phase and polar organic modes.[16] |
Table 2: Common Mobile Phase Systems for Chiral Screening
| Chromatography Mode | Primary Solvent | Modifiers / Co-solvents | Common Additives (Optional) |
| SFC | Supercritical CO₂ | Methanol, Ethanol, Isopropanol (5-40%) | 0.1% DEA, IPA, or TFA |
| Normal Phase (NP) HPLC | Hexane or Heptane | Isopropanol (IPA), Ethanol (5-30%) | 0.1% DEA or TFA |
| Reversed Phase (RP) HPLC | Water | Acetonitrile, Methanol (20-80%) | 0.1% Formic Acid or Ammonium Acetate |
| Polar Organic Mode HPLC | Acetonitrile or Methanol | Can be used as a single solvent or in combination | 0.1% DEA or TFA |
Visualization: Chiral Method Development Workflow
Caption: A systematic workflow for chiral method development.
References
- Anderson, N. G. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- SIOC Journals. Progress of Crystallization-Induced Asymmetric Transformation in Resolution of Chiral Compounds. SIOC Journals.
- IUCr Journals. Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals.
- Kukor, A. J., et al. (2023).
- Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- St. Denis, J. D., et al. (2025). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society.
- CHROMacademy. (2020). Trouble with chiral separations.
- Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex.
- BenchChem. Technical Support Center: Separation of Cryptomeridiol Diastereomers. Benchchem.
- de la Guardia, M., & Armenta, S. (2011). Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography.
- K আজকের দিনে দাঁড়িয়ে, et al. (2021). Sulfone “Geländer” Helices: Revealing Unexpected Parameters Controlling the Enantiomerization Process. The Journal of Organic Chemistry.
- Claus, J. E. Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Kiełbasiński, P. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
- Welch, C. J., et al. (2015). Method of separating stereoisomers using supercritical fluid chromatography.
- Dong, J., et al. (2021). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Kiełbasiński, P. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
- Chromatography Forum. (2008). Separation of diastereomers.
- Ferretti, R., et al. (2024).
- Shimadzu. (2016).
- Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
- LibreTexts. (2019). 5.14: Diastereomers and Optical Resolution. Chemistry LibreTexts.
- Mannerino, A. (2026).
- ES Industries. CHIRAL-AGP, CHIRAL-CBH and CHIRAL-HSA. HPLC.eu.
- Santagida, M. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Scriba, G. K. (2021).
- Nováková, L., & Schmid, M. G. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie.
- Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. shimadzu.com [shimadzu.com]
- 3. pharmtech.com [pharmtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 7. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 10. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
- 13. hplc.eu [hplc.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. csfarmacie.cz [csfarmacie.cz]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographytoday.com [chromatographytoday.com]
Resolving NMR signal overlap in Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide mixtures
Topic: Signal Deconvolution of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
Welcome to the Resolution Center
Status: Operational | Tier: Advanced Spectroscopy Support Analyst: Senior Application Scientist, Dr. Aris Thorne
You are likely here because the proton (
This molecule presents a "perfect storm" for signal overlap:
-
Ring Flexibility: The six-membered thiopyran ring undergoes chair-boat interconversion, broadening signals.
-
Strong Dipoles: The sulfone (
) and hydroxyl ( ) groups create complex anisotropic shielding cones. -
Diastereotopic Protons: The chiral center at C3 renders the geminal protons at C2, C4, C5, and C6 magnetically non-equivalent, doubling the number of expected signals.
Below is your troubleshooting workflow. Do not skip steps; they are ordered from "non-destructive/fast" to "complex/destructive."
Module 1: Diagnostic & Quick Fixes
The Problem: In
Protocol A: Solvent Engineering (The ASIS Effect)
Why this works: Chloroform (
Experimental Step-by-Step:
-
Baseline: Acquire a standard
H spectrum in . -
Evaporation: Gently remove
(ensure no heat stress to avoid dehydration to the alkene). -
Titration: Dissolve the residue in 0.6 mL Benzene-
( ). -
Comparison: Overlay the spectra. Watch the C2 and C4 protons; they typically experience the largest shift differential (
ppm).
| Solvent | Primary Interaction | Target Region Resolution |
| Inert / Weak H-bond | Baseline (Poor for C4/C5 separation) | |
| Excellent for resolving C2/C6 geminal pairs | ||
| DMSO- | Strong H-Bonding | Shifts the -OH signal and deshields H3 (methine) |
| Acetone- | Dipole-Dipole | Intermediate resolution; good for low solubility |
Analyst Note: If
fails, try a 1:1 mixture ofand . Sometimes the "sweet spot" for resolution lies in the mix.
Module 2: Advanced Acquisition (Hardware Solutions)
If solvent switching is insufficient, we must remove the J-coupling that causes the broadening.
Protocol B: Pure Shift NMR (Homodecoupling)
Why this works: Standard proton spectra are cluttered by J-coupling (splitting). Pure Shift sequences (like PSYCHE or Zangger-Sterk) collapse all multiplets into singlets. This effectively turns your 600 MHz instrument into a 20 GHz instrument in terms of resolution.
Workflow:
-
Pulse Sequence: Select psyche (or vendor equivalent like ho_decoupling) from your library.
-
Parameters:
-
SW (Spectral Width): Keep standard (e.g., 10-12 ppm).
-
d1 (Relaxation Delay): Increase to 2-3 seconds (sensitivity is lower in Pure Shift).
-
Receiver Gain: Optimize carefully; these sequences are sensitive to artifacts.
-
-
Processing: No special processing required; the output will look like a
spectrum (singlets) but with proton sensitivity.
Critical Warning: Pure Shift sacrifices sensitivity (approx. 10-20% of standard
H). Ensure your sample concentration ismM.
Module 3: Stereochemical Resolution (The "Nuclear" Option)
If you are dealing with an enantiomeric mixture (racemate) of the 3-ol, standard NMR is blind. You need a Chiral Solvating Agent (CSA) or a Shift Reagent.[1]
Protocol C: Lanthanide Shift Reagents (LSR)
Why this works:Eu(fod)
Step-by-Step:
-
Prepare Sample: 10 mg of compound in 0.6 mL
(Must be bone-dry; water kills the reagent). -
Initial Scan: Run a standard proton scan.
-
Addition: Add 2 mg of Eu(fod)
directly to the tube. Shake until dissolved. -
Acquisition: Run the scan again.
-
Iteration: Add Eu(fod)
in 2 mg increments until signals are fully resolved.
Visualizing the Workflow:
Caption: Decision matrix for resolving spectral overlap in hydroxysulfones.
Frequently Asked Questions (FAQs)
Q: Why does the sulfone group make the spectrum so complex?
A: The
Q: Can I use
Q: I suspect I have a mixture of enantiomers. Will Pure Shift fix this?
A: No. Enantiomers have identical NMR spectra in an achiral environment. Pure Shift only collapses J-coupling. To resolve enantiomers, you must create a diastereomeric environment using a Chiral Shift Reagent (like Eu(hfc)
Q: What is the specific chemical shift of the H3 (methine) proton?
A: In
References
-
Dynamic NMR & Conformational Analysis
- Title: Conformational Analysis of Satur
- Source: Royal Society of Chemistry (RSC) / General Methodology.
-
URL:[Link] (General reference for heterocycle dynamics).
-
Solvent Effects (ASIS)
-
Pure Shift NMR
-
Spectral Data Verification
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pure Shift NMR | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2H-Thiopyran, tetrahydro- [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide is a heterocyclic compound featuring a saturated six-membered ring containing a sulfone group and a hydroxyl substituent. As a structural motif found in various biologically active molecules, understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in drug discovery and development. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide, drawing comparisons with structurally related compounds to offer a comprehensive understanding of its gas-phase chemistry.
The fragmentation of this molecule is governed by the interplay between the cyclic sulfone and the secondary alcohol functionalities. By examining the characteristic fragmentation pathways of these individual moieties, we can predict the overall fragmentation pattern of the parent molecule.
Predicted Fragmentation Pathways of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
Under electron ionization (EI), the molecule will form a molecular ion (M+•) which then undergoes a series of fragmentation reactions. The primary fragmentation events are expected to be driven by the presence of the hydroxyl and sulfone groups, leading to characteristic neutral losses and the formation of stable fragment ions.
Fragmentation Initiated by the Alcohol Group
The hydroxyl group is a major driver of fragmentation in alcohols. Two primary pathways are anticipated:
-
Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. For Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide, this can occur on either side of the C-OH bond, leading to the expulsion of a radical and the formation of a resonance-stabilized oxonium ion.[1][2]
-
Dehydration: The elimination of a water molecule (H₂O, mass 18) is a common fragmentation pathway for cyclic alcohols.[1][3] This results in the formation of a radical cation with a mass of M-18.
Fragmentation Initiated by the Sulfone Group
The sulfone group is prone to fragmentation through the extrusion of sulfur dioxide (SO₂, mass 64).[4] This is a characteristic fragmentation for many sulfones and can lead to a significant peak in the mass spectrum. The loss of SO₂ from the molecular ion would result in a fragment ion corresponding to M-64. Studies on aromatic sulfonamides have shown that the elimination of SO₂ can occur via rearrangement in the gas phase.[4]
Ring Cleavage
Cyclic structures, upon ionization, can undergo ring-opening to form linear radical cations, which then fragment further.[5][6] For the tetrahydrothiopyran ring, cleavage can be initiated at various points, often leading to the loss of small neutral molecules like ethene (C₂H₄, mass 28).
The interplay of these fragmentation pathways will generate a complex mass spectrum. The initial loss of water or sulfur dioxide is likely to be followed by further fragmentation of the resulting ion.
Visualizing the Fragmentation Pathways
The following diagram illustrates the predicted major fragmentation pathways of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide.
Caption: Predicted major fragmentation pathways for Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation patterns, it is instructive to compare them with the known fragmentation of structurally similar compounds.
Comparison with Cyclohexanol
Cyclohexanol provides a good model for the alcohol-driven fragmentation of the target molecule. The mass spectrum of cyclohexanol is characterized by a prominent peak for the loss of water (M-18) at m/z 82 and a base peak at m/z 57, which is attributed to a stable C₄H₉⁺ or C₃H₅O⁺ fragment resulting from ring cleavage and rearrangement.[3][7] We can anticipate similar dehydration and ring cleavage patterns for Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide, although the presence of the sulfone group will influence the relative intensities and subsequent fragmentation of these ions.
| Putative Fragment Identity | Cyclohexanol (m/z) | Predicted for Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide (m/z) | Fragmentation Pathway |
| Molecular Ion (M+•) | 100 | 150 | Ionization |
| [M-H₂O]+• | 82 | 132 | Dehydration |
| [M-SO₂]+• | N/A | 86 | Loss of Sulfur Dioxide |
| Base Peak | 57 | To be determined experimentally | Complex ring cleavage and rearrangement |
Comparison with Cyclic Sulfones
The fragmentation of cyclic sulfones is characterized by the loss of SO₂. For instance, the electron ionization mass spectra of some polychlorinated biphenyl sulfate derivatives show the release of SO₃ as a characteristic fragmentation pathway.[8][9] While our target molecule contains a sulfone (SO₂) rather than a sulfate (SO₃) group, the principle of extruding the stable sulfur oxide neutral is analogous. This suggests that the [M-SO₂]+• ion at m/z 86 is a likely and significant fragment.
Experimental Protocol: Acquiring a Mass Spectrum
The following is a general protocol for acquiring an electron ionization (EI) mass spectrum of a compound like Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Objective: To obtain the mass spectrum of the analyte to identify the molecular ion and characteristic fragment ions.
Materials:
-
Sample of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
-
Suitable solvent (e.g., methanol, dichloromethane)
-
GC-MS instrument with an EI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., HP-5MS) to separate the analyte from any impurities.
-
Employ a temperature program to ensure good peak shape and resolution.
-
-
Mass Spectrometry Analysis:
-
The eluent from the GC column is introduced into the EI source of the mass spectrometer.
-
Set the electron energy to 70 eV, a standard for generating reproducible fragmentation patterns.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the analyte peak.
-
Identify the molecular ion peak and major fragment ion peaks.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Caption: General workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide is predicted to be a composite of the characteristic fragmentation pathways of cyclic alcohols and cyclic sulfones. Key fragmentation events are expected to include the loss of water (M-18), the loss of sulfur dioxide (M-64), and alpha-cleavage adjacent to the hydroxyl group. The resulting mass spectrum will provide a valuable fingerprint for the identification and structural elucidation of this and related compounds. Experimental verification of these predicted pathways will further enhance our understanding of the gas-phase ion chemistry of this important class of heterocyclic molecules.
References
- BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of Cycloheptanol and Its Homologues.
- Ghosh, S., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5.
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Reddit. (2020). Cyclohexanol Mass Spec.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Cappellin, L., et al. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of Mass Spectrometry, 48(5), 585-594.
- Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis.
- Zhang, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1535-1543.
- Wikipedia. (n.d.). Collision-induced dissociation.
- ResearchGate. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls.
- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. reddit.com [reddit.com]
- 8. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Bioactivity of Sulfone vs. Sulfide Tetrahydrothiopyran Derivatives
Executive Summary
In the optimization of tetrahydrothiopyran-based scaffolds, the oxidation state of the sulfur atom—ranging from the reduced sulfide (thioether) to the oxidized sulfone —acts as a critical molecular switch.
While sulfides often provide necessary lipophilicity for hydrophobic pocket penetration, they are metabolically labile, serving as substrates for Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP). Conversely, sulfones offer enhanced metabolic stability and hydrogen-bond accepting capabilities but significantly alter the electronic landscape and polarity (LogP) of the molecule. This guide provides a data-driven framework for selecting between these derivatives during lead optimization.
Physicochemical & Structural Divergence
The transition from sulfide to sulfone is not merely an atomic addition; it fundamentally alters the molecular recognition profile.
Comparative Properties Table
| Feature | Sulfide ( | Sulfone ( | Impact on Bioactivity |
| Hybridization | Alters ring pucker and substituent orientation. | ||
| H-Bonding | Weak Acceptor | Strong Acceptor (2 oxygens) | Sulfones can anchor the drug in the active site via H-bonds. |
| Electronic Effect | Weak Donor (via lone pair) | Strong Electron Withdrawing | Sulfones acidify |
| Lipophilicity | High (Lipophilic) | Low (Polar) | Sulfones reduce LogP (typically by ~1.0–1.5 units), improving solubility. |
| Metabolic Fate | Labile (Oxidizes to sulfoxide) | Stable (Excreted unchanged) | Sulfide is often a "soft spot" in PK profiles. |
Pharmacokinetics and Metabolism (ADME)[1]
Understanding the metabolic trajectory is essential.[1] Sulfides are often "prodrugs" or metabolic intermediates, whereas sulfones are typically terminal metabolites.
Metabolic Pathway Visualization
The following diagram illustrates the oxidative cascade mediated by hepatic enzymes.
Figure 1: The oxidative metabolic cascade of thiopyran derivatives. Note the potential reversibility of the sulfoxide-sulfide step, whereas sulfone formation is generally irreversible.
Critical Insight: The "Active Metabolite" Trap
In certain drug classes (e.g., NSAIDs like Sulindac), the sulfide is the active species, and the sulfone is an inactive waste product. Conversely, in specific antimicrobial tetrahydrothiopyrans, the sulfone moiety is required for potency, likely due to H-bonding with the bacterial target. Researchers must determine if the parent sulfide is acting directly or requires bioactivation.
Bioactivity Case Studies
Case A: Antimicrobial Potency (Sulfone Advantage)
In studies involving 2,6-substituted tetrahydrothiopyran-4-ones, oxidation to the sulfone frequently enhances antimicrobial activity against Gram-negative bacteria.
-
Mechanism: The sulfone oxygens likely engage in critical H-bond interactions with bacterial cell wall synthesis enzymes that the hydrophobic sulfide cannot facilitate.
-
Data Trend: Sulfide (MIC > 250
g/mL) Sulfone (MIC 64–128 g/mL).
Case B: Cytotoxicity & MDR Reversal (Sulfide Advantage)
For Multidrug Resistance (MDR) reversal agents targeting P-glycoprotein (P-gp), high lipophilicity is often required to access the transmembrane binding domains.
-
Mechanism: The sulfide derivative retains the necessary hydrophobicity to penetrate the lipid bilayer and bind the P-gp efflux pump.
-
Trade-off: While more potent, the sulfide is rapidly metabolized, requiring higher dosing frequencies or structural steric shielding (e.g., gem-dimethyl groups) to prevent oxidation.
Experimental Protocols
Protocol 1: Chemoselective Synthesis of Sulfone
Objective: Complete oxidation of tetrahydrothiopyran sulfide to sulfone without degrading sensitive functional groups.
Reagents:
-
Substrate: Tetrahydrothiopyran derivative (1.0 eq)
-
Oxidant: m-Chloroperoxybenzoic acid (mCPBA, 2.5 eq) or Oxone® (Potassium peroxymonosulfate)
-
Solvent: Dichloromethane (DCM) or Methanol/Water (for Oxone)
Workflow:
-
Dissolution: Dissolve 1 mmol of sulfide substrate in 10 mL DCM at 0°C (ice bath).
-
Addition: Add mCPBA (2.5 mmol) portion-wise over 15 minutes. Note: Excess oxidant ensures skipping the sulfoxide stage.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc). Sulfone will appear significantly lower (more polar) than sulfide.
-
Quenching: Add 10%
(aq) to quench excess peroxide. -
Extraction: Wash with saturated
to remove benzoic acid by-product. Dry organic layer over . -
Validation:
C NMR will show a characteristic downfield shift of -carbons (from ~30 ppm in sulfide to ~50 ppm in sulfone).
Protocol 2: Comparative Bioassay (MTT Cytotoxicity)
Objective: Determine the
-
Cell Seeding: Seed HepG2 or target cell lines at
cells/well in 96-well plates. Incubate 24h. -
Compound Preparation:
-
Dissolve Sulfide and Sulfone analogs in DMSO.
-
Critical: Sulfones are less soluble in non-polar media but more soluble in aqueous media than sulfides. Ensure final DMSO concentration
.
-
-
Treatment: Treat cells with serial dilutions (0.1
M to 100 M) for 48h. -
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.
-
Analysis: Plot dose-response curves. A shift to the left (lower
) indicates increased potency.
Decision Matrix: When to Use Which?
Use the following logic flow to guide your lead optimization strategy.
Figure 2: Strategic decision tree for selecting between sulfide and sulfone derivatives based on target nature and pharmacokinetic liability.
References
-
BenchChem. (2025).[2] A Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one. Retrieved from
-
National Institutes of Health (NIH). (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin. PMC. Retrieved from
-
ResearchGate. (2017). Synthesis and characterization of sulfide, sulfoxide and sulfone derivatives of thiopyran: antimicrobial evaluation. Retrieved from
-
Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships - CDD Vault. Retrieved from
-
MDPI. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction. Retrieved from
Sources
Structural confirmation of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide vs isomers
Executive Summary
In drug discovery and materials science, cyclic sulfones serve as critical pharmacophores due to their polarity and metabolic stability. A recurring analytical challenge is distinguishing Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide (3-ol) from its symmetric isomer, Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide (4-ol).
While both share the formula
Isomer Landscape & Structural Logic
The primary challenge lies in positional isomerism. The sulfone group (
-
Target Compound (3-ol): Asymmetric. The OH group is at the
-position relative to the sulfone. -
Primary Isomer (4-ol): Symmetric. The OH group is at the
-position, creating a plane of symmetry through C1 and C4.
Visualizing the Structural Divergence
Figure 1: Structural logic distinguishing the 3-ol and 4-ol isomers based on symmetry elements.
Primary Confirmation Protocol: NMR Spectroscopy
The most robust method for differentiation is Carbon-13 NMR. It provides a binary "Yes/No" answer based on signal count, independent of solvent effects or concentration.
Experiment A: C NMR Signal Counting
Rationale:
-
The 4-ol possesses a plane of symmetry passing through the Sulfur (1) and the Carbon bearing the hydroxyl (4). This makes C2 equivalent to C6, and C3 equivalent to C5.
-
The 3-ol lacks this symmetry. Every carbon atom is in a unique magnetic environment.
Protocol:
-
Sample Prep: Dissolve ~10 mg of sample in
or DMSO- . -
Acquisition: Run a proton-decoupled
C NMR (minimum 128 scans to ensure S/N ratio for quaternary carbons, though none are present here). -
Analysis: Count the distinct peaks in the aliphatic region (20–70 ppm).
| Feature | 3-ol (Target) | 4-ol (Isomer) |
| Symmetry | ||
| Unique Carbon Signals | 5 | 3 |
| Predicted Shifts | C2, C3, C4, C5, C6 (All distinct) | C4 (Unique)C2/C6 (Equivalent)C3/C5 (Equivalent) |
Decision Rule:
-
If 5 signals are observed: Confirm 3-ol .
-
If 3 signals are observed: Confirm 4-ol .
Experiment B: H NMR & Conformational Analysis
While
Rationale:
In six-membered thiane 1,1-dioxides, the ring adopts a chair conformation. The coupling constants (
- Hz (Large)
- Hz (Small)
- Hz (Small)
Protocol:
-
Focus on the proton at the chiral center (H3 for the 3-ol, H4 for the 4-ol).
-
For the 3-ol: Look for the signal of the proton at C3 (
).-
If
appears as a triplet of triplets (or similar wide multiplet) with two large couplings (>10 Hz), is axial , meaning the OH group is equatorial . -
If
appears as a narrow multiplet (all Hz), is equatorial , meaning the OH group is axial .
-
Note: In cyclic sulfones, there is often a preference for axial substituents at the 3-position due to electrostatic interactions with the sulfone oxygens, contrasting with the purely steric preference for equatorial positions in cyclohexanes.
Secondary Confirmation: Synthesis & Derivatization
If spectral data is ambiguous due to impurities, synthesis of a derivative provides chemical proof.
Experiment C: Oxidation to the Ketone
Rationale: Oxidation of the alcohol yields the corresponding ketone. The symmetry argument remains valid and becomes even more apparent in the IR spectrum and reactivity.
Workflow:
-
Reaction: Treat the sample with Dess-Martin Periodinane or Jones Reagent.
-
Product Analysis:
-
From 3-ol: Yields Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide . This is a
-keto sulfone. It is highly acidic ( ) and will show significant enol character or reactivity with mild bases. -
From 4-ol: Yields Dihydro-2H-thiopyran-4(3H)-one 1,1-dioxide . This is a
-keto sulfone. It is less acidic and behaves like a standard ketone.
-
Figure 2: Chemical derivatization workflow to distinguish isomers based on the acidity of the resulting ketone.
Summary of Physical Properties
For rapid bench verification, compare against these expected properties.
| Property | Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide | Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide |
| CAS Number | 15096-06-7 (Generic/Related) | 194152-05-1 |
| Physical State | Solid / Viscous Oil | Solid |
| Chirality | Chiral (Racemic or Enantiopure) | Achiral (Meso-like plane) |
| Polarity ( | Generally more polar (OH closer to SO2) | Generally less polar |
References
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Structural Data & Isomerism : PubChem. 2H-Thiopyran, tetrahydro-, 1,1-dioxide.[1] National Library of Medicine. Available at: [Link]
-
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-
Synthesis of Cyclic Sulfones : Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation. National Institutes of Health (PMC). Available at: [Link]
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A Comparative Benchmarking Guide: Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide Versus Standard Polar Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. The deliberate incorporation of polar scaffolds is a widely employed strategy to optimize the physicochemical properties of a molecule, thereby enhancing its drug-like characteristics. This guide provides an in-depth comparative analysis of an emerging polar scaffold, Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide, against three well-established polar scaffolds: piperidine, morpholine, and piperazine.
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive evaluation of key physicochemical parameters, supported by detailed experimental protocols, to facilitate informed decision-making in the scaffold selection process.
Introduction to Polar Scaffolds in Drug Design
The incorporation of polar functional groups and heterocyclic systems is a cornerstone of rational drug design. These moieties can significantly influence a compound's aqueous solubility, lipophilicity, metabolic stability, and permeability, all of which are critical factors governing its pharmacokinetic and pharmacodynamic profile. An ideal polar scaffold should strike a delicate balance: enhancing aqueous solubility and providing points for favorable interactions with biological targets, without unduly increasing lipophilicity or introducing metabolic liabilities.
This guide focuses on the comparative assessment of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide, a novel scaffold featuring a sulfone group and a hydroxyl moiety, against the more traditional saturated heterocycles: piperidine, morpholine, and piperazine. The sulfone group, with its strong hydrogen bond accepting capacity, and the hydroxyl group, a hydrogen bond donor and acceptor, are anticipated to confer distinct properties to this scaffold.
The Contenders: A Head-to-Head Comparison
For a meaningful and objective comparison, it is imperative to evaluate the scaffolds based on a standardized set of experimentally determined physicochemical properties. However, a significant challenge in the field is the limited availability of comprehensive experimental data for novel or less-common scaffolds.
Comparative Physicochemical Data
| Property | Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide (Predicted) | Piperidine (Experimental) | Morpholine (Experimental) | Piperazine (Experimental) |
| LogP | -1.5 to -0.5 | 0.84[1] | -0.86[2][3] | -1.50[4] |
| Aqueous Solubility | High (Predicted) | Miscible[1] | Miscible (1000 mg/mL)[2] | Freely Soluble (150 g/L at 20 °C)[5] |
| Caco-2 Permeability (Papp) | Low to Moderate (Predicted) | Data not available | Data not available | Data not available |
| Metabolic Stability | Moderate to High (Predicted) | Moderate to Low | Generally considered metabolically stable | Moderate |
Experimental Protocols for Benchmarking
To ensure scientific rigor and enable researchers to generate their own comparative data, this section provides detailed, step-by-step methodologies for key in vitro assays.
Lipophilicity Determination (LogP): The Shake-Flask Method
Rationale: The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, influencing its absorption, distribution, and interaction with biological membranes. The shake-flask method remains the gold standard for its direct and accurate measurement.[6][7][8]
Protocol:
-
Preparation of Pre-saturated Solvents: Equilibrate n-octanol and water by vigorously mixing them for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Prepare a stock solution of the test compound in the organic phase (n-octanol).
-
Partitioning: In a sealed vessel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase (water).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 2-4 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Aqueous Solubility Determination: HPLC-Based Method
Rationale: Aqueous solubility is a critical factor for drug absorption and formulation. An HPLC-based method provides a reliable and quantitative measure of a compound's solubility.
Protocol:
-
Sample Preparation: Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Filtration: Filter the suspension through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Analyze the filtrate by a validated HPLC method with a standard curve to determine the concentration of the dissolved compound.
-
Result: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Caption: HPLC-Based Aqueous Solubility Determination Workflow.
In Vitro Permeability Assessment: Caco-2 Cell Assay
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that serves as a valuable in vitro model of the intestinal epithelial barrier. This assay is widely used to predict the oral absorption of drugs.[9][10][11][12][13][14]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral):
-
Add the test compound (at a known concentration) to the apical (donor) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (receiver) side.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.
-
Caption: Caco-2 Permeability Assay Workflow.
Metabolic Stability Assessment: Liver Microsomal Assay
Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs. This assay provides a measure of a compound's intrinsic clearance and metabolic half-life.[15][16][17][18][19][20]
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Caption: Liver Microsomal Metabolic Stability Assay Workflow.
Discussion and Strategic Implications
The choice of a polar scaffold is a multi-faceted decision that extends beyond simple considerations of solubility. The data presented, though partially predictive for the target scaffold, provides a framework for a nuanced discussion.
-
Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide: The predicted low LogP suggests favorable aqueous solubility, a desirable trait for many drug candidates. The presence of both hydrogen bond donor (hydroxyl) and acceptor (sulfone) groups offers multiple points for interaction with biological targets. The sulfone moiety is generally considered to be metabolically stable, which could translate to a longer in vivo half-life. However, its larger size and potential for creating a more rigid structure compared to the other scaffolds might impact its permeability and binding to some targets.
-
Piperidine: With a positive LogP, piperidine is the most lipophilic of the standard scaffolds. This can be advantageous for crossing cell membranes but may also lead to lower aqueous solubility and increased non-specific binding. The secondary amine is a key site for metabolism, which can be a liability but also offers a handle for further chemical modification.
-
Morpholine: The introduction of an oxygen atom significantly lowers the LogP compared to piperidine, enhancing aqueous solubility.[2][3] The morpholine ring is generally considered more metabolically stable than piperidine due to the electron-withdrawing effect of the oxygen atom.[18] This makes it a popular choice for improving the pharmacokinetic profile of drug candidates.
-
Piperazine: The presence of a second nitrogen atom makes piperazine the most hydrophilic of the standard scaffolds, as reflected by its low LogP.[4] This often translates to excellent aqueous solubility. The two nitrogen atoms provide multiple points for derivatization and can engage in various interactions with biological targets. However, piperazine derivatives can be susceptible to metabolism.[21]
Conclusion
The selection of a polar scaffold is a critical step in the drug discovery process, with profound implications for a compound's ADME properties and overall developability. While Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide presents an intriguing profile with its potential for high aqueous solubility and metabolic stability, the current lack of experimental data necessitates a cautious and data-driven approach.
This guide has provided a framework for the comparative evaluation of this novel scaffold against established standards. The detailed experimental protocols herein are intended to empower researchers to generate the necessary data to make informed decisions. The ultimate choice of scaffold will depend on the specific project goals, the nature of the biological target, and the desired physicochemical property profile of the final drug candidate. As the field of medicinal chemistry continues to evolve, the exploration and characterization of novel scaffolds like Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide will be essential for the discovery of the next generation of therapeutics.
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(2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
